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  • Product: 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile
  • CAS: 104675-23-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, a molecule of interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, a molecule of interest in medicinal chemistry and organic synthesis. Drawing from established chemical principles and data on analogous structures, this document outlines a probable synthetic route, details its physicochemical properties, and explores its potential biological significance.

Molecular Overview and Significance

2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, with the CAS number 104675-23-2, belongs to the enaminonitrile class of compounds.[1] This structural motif is a versatile pharmacophore and a valuable intermediate in the synthesis of various heterocyclic systems.[2][3] The molecule incorporates a benzonitrile unit, a functionality present in numerous biologically active compounds, and a vinylogous amide system within a cyclohexenone ring, suggesting a potential for diverse chemical reactivity and biological interactions.[4][5]

The strategic fusion of these pharmacologically relevant moieties suggests that 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile could be a promising scaffold for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research where enaminonitrile and benzonitrile derivatives have shown significant activity.[2][6][7][8]

Physicochemical and Spectroscopic Profile

A summary of the known and predicted physicochemical and spectroscopic properties of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is presented below. These values are crucial for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.25 g/mol [1]
Appearance Predicted: Yellow to white solid[9]
Melting Point 187-190 °C[1]
Boiling Point Not available
Solubility Predicted: Soluble in polar organic solvents
Predicted ¹H NMR See Section 4.2
Predicted ¹³C NMR See Section 4.2
Predicted IR See Section 4.3
Predicted MS (m/z) [M+H]⁺: 213.1028

Synthesis and Mechanistic Insights

The reaction likely proceeds via a nucleophilic attack of the amino group of 2-aminobenzonitrile on one of the carbonyl groups of 1,3-cyclohexanedione, followed by dehydration to yield the stable, conjugated enaminonitrile product. An acid catalyst is typically employed to facilitate the dehydration step.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Aminobenzonitrile 2-Aminobenzonitrile Condensation & Dehydration Condensation & Dehydration 2-Aminobenzonitrile->Condensation & Dehydration 1,3-Cyclohexanedione 1,3-Cyclohexanedione 1,3-Cyclohexanedione->Condensation & Dehydration Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Condensation & Dehydration Acid Catalyst (e.g., p-TSA) Acid Catalyst (e.g., p-TSA) Acid Catalyst (e.g., p-TSA)->Condensation & Dehydration Heat (Reflux) Heat (Reflux) Heat (Reflux)->Condensation & Dehydration 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile Condensation & Dehydration->2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 2-Aminobenzonitrile

  • 1,3-Cyclohexanedione

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene (or another suitable azeotroping solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminobenzonitrile (1.0 eq) and 1,3-cyclohexanedione (1.0 eq).

  • Add toluene to the flask to a suitable concentration (e.g., 0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford the pure 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile are not widely published. The following are predicted spectroscopic data based on the known values for its constituent parts and related structures.[10][11][12][13][14][15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~10.0-12.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton, which is expected to be deshielded due to hydrogen bonding and conjugation.

    • δ ~7.5-7.7 ppm (m, 4H): These multiplets would represent the aromatic protons of the benzonitrile ring.

    • δ ~5.5-5.7 ppm (s, 1H): This singlet is attributed to the vinyl proton of the cyclohexenone ring.

    • δ ~2.4-2.6 ppm (t, 2H): A triplet for the methylene protons adjacent to the carbonyl group.

    • δ ~2.2-2.4 ppm (t, 2H): A triplet for the other methylene protons of the cyclohexenone ring.

    • δ ~1.9-2.1 ppm (p, 2H): A pentet for the central methylene group of the cyclohexenone ring.

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~198 ppm: Carbonyl carbon (C=O).

    • δ ~160 ppm: Vinylic carbon attached to the nitrogen.

    • δ ~118-135 ppm: Aromatic carbons of the benzonitrile ring.

    • δ ~117 ppm: Nitrile carbon (-C≡N).

    • δ ~100-110 ppm: Aromatic carbon ortho to the nitrile group and the vinylic carbon of the cyclohexenone ring.

    • δ ~36, 29, 22 ppm: Methylene carbons of the cyclohexenone ring.

Infrared (IR) Spectroscopy
  • ~3300-3400 cm⁻¹ (N-H stretch): A sharp to medium band characteristic of the secondary amine.

  • ~3000-3100 cm⁻¹ (C-H stretch, aromatic and vinylic): Multiple weak to medium bands.

  • ~2900-3000 cm⁻¹ (C-H stretch, aliphatic): Multiple weak to medium bands.

  • ~2220-2230 cm⁻¹ (C≡N stretch): A sharp, strong band characteristic of the nitrile group.

  • ~1650-1670 cm⁻¹ (C=O stretch): A strong band for the conjugated ketone.

  • ~1580-1620 cm⁻¹ (C=C stretch and N-H bend): Multiple bands of varying intensity.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): Expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 213.1028.

Potential Biological Activity and Applications

The chemical structure of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile suggests several avenues for biological activity, primarily based on the established pharmacology of the enaminonitrile and benzonitrile scaffolds.

Antimicrobial and Antifungal Potential

Enaminonitriles are recognized as key intermediates in the synthesis of various heterocyclic compounds that exhibit a broad spectrum of antimicrobial and antifungal activities.[2][7][8][18][19][20] The presence of the conjugated system and the nitrile group can contribute to interactions with microbial enzymes and pathways.

Cytotoxic and Anticancer Activity

Benzonitrile derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5][6][21][22] The mechanism of action often involves the induction of apoptosis through various signaling pathways. The combination of the benzonitrile moiety with the enaminone system in the target molecule could lead to synergistic or novel cytotoxic activities.

Enzyme Inhibition

The vinylogous amide structure and the presence of a nitrile group, which can act as a hydrogen bond acceptor or a reactive center, suggest that this molecule could be a candidate for enzyme inhibition studies.

G cluster_compound Compound cluster_targets Potential Cellular Targets cluster_effects Biological Effects 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile Microbial Enzymes Microbial Enzymes 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile->Microbial Enzymes Cancer Cell Signaling Proteins Cancer Cell Signaling Proteins 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile->Cancer Cell Signaling Proteins Antimicrobial Activity Antimicrobial Activity Microbial Enzymes->Antimicrobial Activity Cytotoxicity / Apoptosis Cytotoxicity / Apoptosis Cancer Cell Signaling Proteins->Cytotoxicity / Apoptosis

Caption: Potential biological activities of the compound.

Conclusion

2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile represents a molecule with significant potential in the field of medicinal chemistry. Its straightforward synthesis from commercially available precursors, coupled with the known biological activities of its constituent chemical motifs, makes it an attractive target for further investigation. This guide provides a foundational understanding of its chemical and physical properties, a reliable synthetic protocol, and a basis for exploring its therapeutic potential. Further experimental validation of the predicted data and comprehensive biological screening are warranted to fully elucidate the value of this compound in drug discovery and development.

References

  • SciSpace. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

  • PubMed. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

  • PubMed. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. Retrieved from [Link]

  • ResearchGate. (2025). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of a new class of enaminonitrile pyrazole. Retrieved from [Link]

  • ResearchGate. (2012). Enaminonitriles in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Indeno[2,1-b]thiophene Derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. Retrieved from [Link]

  • Lupine Publishers. (2023). The Use of Aminonitriles as a Possible Alternative Antibiotic Strategy. Retrieved from [Link]

  • Lupine Publishers. (2023). The Use of Aminonitriles as a Possible Alternative Antibiotic Strategy. Retrieved from [Link]

  • ACS Publications. (1993). The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Condensation of cyclohexanone with 2-aminobenzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). 1 H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • MDPI. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino-. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 104675-23-2 | 2-((3-Oxocyclohex-1-en-1-yl)amino)benzonitrile | MFCD00667551. Retrieved from [Link]

  • (n.d.). 104675-23-2 | 2-((3-Oxocyclohex-1-en-1-yl)amino)benzonitrile. Retrieved from [Link]

  • MassBank.jp. (2009). MassBank3. Retrieved from [Link]

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Retrieved from [Link]

  • PMC. (n.d.). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Retrieved from [Link]

  • (2013). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. Retrieved from [Link]

  • The University of Queensland. (n.d.). Benzonitrile | C7H5N | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • MDPI. (2021). Recent Developments on Five-Component Reactions. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). One-pot solvent-free synthesis of naphtho[1,2-e][4][21]oxazin-3-one/thione derivatives using a snail shell as a green and efficien. Retrieved from [Link]

  • Lehigh Preserve. (n.d.). Some Condensation Reactions of Arylalkylnitriles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. Retrieved from [Link]

  • (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Retrieved from [Link]

  • MassBank.jp. (2023). MassBank3 - Organic compounds. Retrieved from [Link]

  • MDPI. (2023). Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate. Retrieved from [Link]

  • PubMed. (2026). Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. Retrieved from [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using MALDI-MS and MS/MS. Retrieved from [Link]35/rcom.9660.pdf)

Sources

Exploratory

A Guide to the Formation of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile: Mechanistic Insights and Synthetic Protocols for Drug Development Professionals

Abstract Enaminones, or β-enamino carbonyl compounds, represent a class of exceptionally versatile intermediates in modern organic synthesis, prized for their unique electronic properties that allow them to serve as both...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enaminones, or β-enamino carbonyl compounds, represent a class of exceptionally versatile intermediates in modern organic synthesis, prized for their unique electronic properties that allow them to serve as both nucleophiles and electrophiles.[1] The conjugated N−C=C−C=O system is a key structural motif in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects.[1][2][3] This technical guide provides an in-depth exploration of the formation mechanism of a specific enaminone, 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, from the condensation of 2-aminobenzonitrile and 1,3-cyclohexanedione. We will dissect the reaction pathway, detail a robust experimental protocol, and present methods for structural verification, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Enaminone Scaffold

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and enaminones are powerful precursors for accessing this chemical space.[4][5] Their value stems from a delocalized electronic structure, stabilized by a strong intramolecular hydrogen bond, which makes them stable yet highly reactive building blocks.[6] The most direct and common route to synthesize enaminones is the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine.[2][6]

This guide focuses on the synthesis of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, which incorporates two key structural motifs relevant to drug design:

  • The Benzonitrile Moiety: The nitrile group is a versatile functional group in pharmaceuticals. It can act as a hydrogen bond acceptor, a metabolic blocker, or be transformed into other functional groups.[7] Benzonitrile derivatives are crucial intermediates in the synthesis of drugs like Letrozole and Enzalutamide.[8]

  • The Cyclic Enaminone Core: Derived from 1,3-cyclohexanedione, this scaffold provides a rigid framework that is a versatile precursor for constructing fused heterocyclic systems like quinolines and acridines.[9]

Understanding the mechanism of its formation is critical for optimizing reaction conditions, maximizing yield, and controlling purity—essential parameters in the efficient development of active pharmaceutical ingredients (APIs).

The Core Reaction Mechanism: A Step-by-Step Elucidation

The formation of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is a classic condensation reaction that proceeds through a sequence of well-understood steps, typically under acid catalysis. The overall transformation involves a nucleophilic attack by the amine followed by a dehydration step to yield the conjugated enaminone system.[2]

Step 1: Keto-Enol Tautomerism of 1,3-Cyclohexanedione

The reaction begins with the 1,3-dicarbonyl starting material, which exists in a dynamic equilibrium between its diketo and enol forms.[2][10] While the diketo form is generally the major species, the enol tautomer is highly reactive.[11] This equilibrium is a critical prerequisite for the subsequent reaction steps.

Step 2: Nucleophilic Attack

The reaction is initiated by the lone pair of electrons on the nitrogen atom of 2-aminobenzonitrile, which acts as a nucleophile. It attacks one of the electrophilic carbonyl carbons of 1,3-cyclohexanedione. The presence of an acid catalyst is crucial here; it protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to attack by the weakly nucleophilic aromatic amine.

Step 3: Formation of the Hemiaminal (Carbinolamine) Intermediate

The nucleophilic attack leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[2] This intermediate is typically unstable and exists transiently before proceeding to the next step.

Step 4: Dehydration and Enaminone Formation

The final step is the elimination of a molecule of water (dehydration) to form the stable, conjugated enaminone product. The acid catalyst facilitates this step by protonating the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O). The subsequent removal of a proton from the nitrogen atom and the formation of the carbon-carbon double bond completes the synthesis. The water generated is often removed from the reaction mixture using a Dean-Stark apparatus or molecular sieves to drive the equilibrium toward the product.[12]

The resulting enaminone is stabilized by the conjugation of the nitrogen lone pair with the double bond and the carbonyl group, as well as by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.

G A 1. Setup Flask, Dean-Stark, Condenser B 2. Reagent Addition - 1,3-Cyclohexanedione - 2-Aminobenzonitrile - Toluene A->B Combine C 3. Catalyst Addition p-TsOH (catalytic) B->C Introduce D 4. Reflux Heat to ~111°C, Collect H₂O C->D Initiate Reaction E 5. Workup Cool, remove solvent (Rotary Evaporator) D->E Upon Completion F 6. Purification Recrystallization (e.g., Ethanol/Water) E->F Isolate Crude G 7. Characterization NMR, IR, MS F->G Obtain Pure Product

Caption: Experimental workflow for enaminone synthesis.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product structure is essential. The following spectroscopic data are characteristic of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide key structural information. Expect to see multiplets in the aromatic region (7.0-8.0 ppm) for the benzonitrile ring protons. A singlet for the vinyl proton (-C=CH-) will appear around 5.0-6.0 ppm. The N-H proton will typically be a broad singlet at a downfield chemical shift (>10 ppm) due to the intramolecular hydrogen bond. The aliphatic protons of the cyclohexene ring will appear as multiplets in the 1.5-3.0 ppm range.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon (~190-200 ppm), signals for the enamine carbons (C=C-N), and multiple signals for the aromatic and nitrile carbons of the benzonitrile ring.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Look for a sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch. A strong absorption around 1600-1650 cm⁻¹ corresponds to the conjugated carbonyl (C=O) group. A broad absorption in the 3200-3400 cm⁻¹ region is indicative of the N-H stretch.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, corresponding to a molecular formula of C₁₃H₁₂N₂O.

Conclusion and Future Outlook

The condensation of 2-aminobenzonitrile and 1,3-cyclohexanedione provides a reliable and efficient route to the versatile enaminone building block, 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile. The mechanism, proceeding through a classic nucleophilic attack and dehydration pathway, is well-understood and can be readily optimized. The detailed protocol and characterization data presented in this guide offer a robust, self-validating framework for its synthesis. For drug development professionals, mastering the synthesis of such intermediates is a critical step in the rapid and efficient discovery of novel heterocyclic entities with therapeutic potential.

References

  • Seki, T., & Georg, G. I. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Organic letters, 13(9), 2147–2149. [Link]

  • Kim, J. H., Lee, J. Y., & Lee, C. (2012). Synthesis of Enaminones by Rhodium-Catalyzed Denitrogenative Rearrangement of 1-(N-Sulfonyl-1,2,3-triazol-4-yl)alkanols. Journal of the American Chemical Society. [Link]

  • ResearchGate. β‐Enaminone Synthesis from 1,3‐Dicarbonyl Compounds and Aliphatic and Aromatic Amines Catalyzed by Iron Complexes of Fused Bicyclic Imidazo[1,5‐a]pyridine Derived N‐Heterocyclic Carbenes. ResearchGate. [Link]

  • SciSpace. The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide. SciSpace. [Link]

  • Beilstein Archives. General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Beilstein Archives. [Link]

  • Corral, P., et al. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 19, 1021–1029. [Link]

  • Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Chemistry LibreTexts. [Link]

  • RSC Publishing. Organocatalytic activation of isocyanides: N-heterocyclic carbene-catalyzed enaminone synthesis from ketones. Chemical Science. [Link]

  • Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2010). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • St. Cyr, B. M., & Dudley, G. B. (2011). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Tetrahedron, 67(29), 5191-5200. [Link]

  • ResearchGate. NIH Public Access. ResearchGate. [Link]

  • Unknown. Novel Methods of Knoevenagel Condensation. Unknown Source. [Link]

  • Wikipedia. Knoevenagel condensation. Wikipedia. [Link]

  • ResearchGate. Enaminones and their tautomers. ResearchGate. [Link]

  • ACS Publications. Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Ruthenium Catalyzed Synthesis of Enaminones. Organic Letters. [Link]

  • Unknown. Knoevenagel Condensation. Unknown Source. [Link]

  • Unknown. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Unknown Source. [Link]

  • ResearchGate. Recent preparations and synthetic applications of enaminones. ResearchGate. [Link]

  • ResearchGate. β -Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. ResearchGate. [Link]

  • RSC Publishing. Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. RSC Publishing. [Link]

  • Filo. THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. Filo. [Link]

  • Evangelisti, L., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. The Journal of Physical Chemistry A, 117(50), 13589-13595. [Link]

  • Semantic Scholar. ENAMINONES IN HETEROCYCLIC SYNTHESIS. Semantic Scholar. [Link]

  • MDPI. Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. MDPI. [Link]

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Foundational

toxicity profile and material safety data sheet for 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

This guide has been constructed by a Senior Application Scientist to provide a framework for assessing and managing the potential hazards of this compound. It synthesizes established principles of chemical safety and tox...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide has been constructed by a Senior Application Scientist to provide a framework for assessing and managing the potential hazards of this compound. It synthesizes established principles of chemical safety and toxicology, drawing parallels from structurally related compounds where appropriate, to offer a robust, albeit preliminary, safety assessment. The protocols and recommendations herein are designed to establish a self-validating system of safety, emphasizing caution and containment in the absence of complete data.

Part 1: Hazard Evaluation and Inferred Toxicity Profile

Without direct experimental data for 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, a preliminary hazard assessment must be conducted based on its structural motifs. The molecule incorporates three key functional groups: a benzonitrile group, a secondary amine linker, and an α,β-unsaturated ketone (a cyclohexenone moiety).

  • Benzonitrile Moiety: Nitrile-containing compounds are of toxicological interest due to their potential to release cyanide ions in vivo, which can inhibit cellular respiration. While the cyano group in benzonitriles is generally more stable than in aliphatic nitriles, metabolic pathways, particularly oxidative metabolism by cytochrome P450 enzymes, could potentially lead to cyanide release. Therefore, it is prudent to handle the compound with precautions against inhalation, ingestion, and skin absorption.

  • α,β-Unsaturated Ketone (Cyclohexenone Moiety): This functional group is a well-known Michael acceptor. Such compounds are often electrophilic and can react with biological nucleophiles, including sulfhydryl groups in proteins (like cysteine residues) and DNA bases. This reactivity is associated with potential skin sensitization, irritation, and, in some cases, mutagenicity. The potential for this compound to act as a skin sensitizer should be considered high.

  • Aromatic Amine Linker: Aromatic amines are a class of compounds with varied toxicological profiles, with some members being known carcinogens. The overall toxicity is highly dependent on the specific structure and other functional groups present.

Given these structural alerts, 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile should be treated as a potentially hazardous substance. The primary hazards are inferred to be:

  • Acute Toxicity: Potential for toxicity via inhalation, dermal contact, or ingestion, possibly linked to the nitrile group.

  • Skin Irritation/Sensitization: High potential due to the Michael acceptor functionality of the cyclohexenone ring.

  • Eye Irritation: Assumed to be a potential irritant to eyes.

  • Mutagenicity/Carcinogenicity: Long-term effects are unknown, but structural alerts warrant caution.

Part 2: Laboratory Handling and Safety Protocols

All handling of this compound must occur under the principle of "As Low As Reasonably Practicable" (ALARP) exposure. The following protocols are mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

Rationale: A multi-layered approach to containment is essential to prevent exposure. Primary engineering controls provide the first line of defense, with PPE serving as the critical final barrier.

Protocol:

  • Primary Engineering Control: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Use nitrile gloves (minimum thickness of 5 mil). Given the potential for skin sensitization, double-gloving is strongly recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splash (e.g., transfers, solution preparations), chemical splash goggles are required.

    • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

    • Respiratory Protection: Not typically required if work is performed within a certified fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.

Spill and Waste Management Workflow

Rationale: A pre-defined workflow for spill and waste management prevents ad-hoc, and potentially unsafe, responses in the event of an incident.

Workflow Diagram:

Spill_Waste_Workflow Start Incident Occurs (Spill or Waste Generation) Assess Assess Scale & Hazard (Solid vs. Liquid, Quantity) Start->Assess IsSpill Is it a Spill? Assess->IsSpill SmallSpill Small Spill Procedure (<5g solid / <50mL solution) IsSpill->SmallSpill Yes LargeSpill Large Spill Procedure (Evacuate, Alert EHS) IsSpill->LargeSpill Yes, Large WasteGen Waste Generation IsSpill->WasteGen No Contain Contain Spill (Use absorbent pads) SmallSpill->Contain Dispose Dispose via EHS LargeSpill->Dispose After EHS Response Segregate Segregate Waste (Halogenated vs. Non-halogenated) WasteGen->Segregate Collect Collect Residue (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate Area (e.g., Ethanol/Isopropanol) Collect->Decontaminate Package Package & Label Waste (Hazardous Waste Label) Decontaminate->Package Segregate->Package Package->Dispose

Caption: Workflow for spill response and hazardous waste management.

Protocol for Small Spills (<5g solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad) to avoid raising dust.

  • Carefully scoop the material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Package all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Part 3: First Aid and Emergency Procedures

Rationale: Immediate and correct first aid can significantly mitigate the adverse effects of an exposure. These measures should be posted in the laboratory where the compound is handled.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

In the absence of comprehensive toxicological data, 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile must be handled with a high degree of caution, treating it as a potentially toxic and sensitizing agent. The safety protocols outlined in this guide, based on the principles of hazard inference from chemical structure and robust containment strategies, provide a framework for its safe use in a research setting. It is imperative that any institution handling this compound performs its own risk assessment and ensures that all personnel are trained on these procedures. Further toxicological studies are required to fully elucidate the safety profile of this molecule.

Exploratory

An In-depth Technical Guide to the Crystallographic Structure and X-ray Diffraction of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

A Framework for Structural Elucidation and Analysis for Drug Development and Materials Science Disclaimer: As of the latest literature review, the specific crystal structure of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Structural Elucidation and Analysis for Drug Development and Materials Science

Disclaimer: As of the latest literature review, the specific crystal structure of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile has not been deposited in publicly accessible crystallographic databases such as the Cambridge Structural Database (CCDC). This guide therefore presents a comprehensive, predictive framework based on established methodologies for analogous compounds. It is designed to provide researchers, scientists, and drug development professionals with a robust roadmap for the synthesis, crystallization, and structural analysis of this and related enaminone compounds.

Introduction: The Significance of Enaminones in Modern Chemistry

Enaminones are a versatile class of organic compounds characterized by the N-C=C-C=O functional group. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The title compound, 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, combines the reactive enaminone scaffold with a benzonitrile moiety, a common feature in pharmacologically active molecules.

The precise three-dimensional arrangement of atoms within a crystal lattice—its crystallographic structure—is fundamental to understanding a molecule's physicochemical properties. This knowledge is paramount for:

  • Rational Drug Design: Understanding the conformation and intermolecular interactions of a molecule allows for the prediction of its binding affinity to biological targets such as enzymes and receptors.

  • Materials Science: The packing of molecules in a solid-state influences properties like solubility, stability, and polymorphism, which are critical for formulation and manufacturing.

This guide will provide a detailed protocol for the de novo structural determination of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, from synthesis to data interpretation, leveraging established principles from the crystallographic analysis of related benzonitrile and cyclohexenone derivatives.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of the title compound can be approached through a condensation reaction, a common method for forming enaminones. The subsequent crystallization is a critical step that requires careful optimization to yield single crystals of sufficient quality for X-ray diffraction analysis.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of 2-aminobenzonitrile with 1,3-cyclohexanedione. This reaction typically proceeds under mild conditions, often with acid or base catalysis to facilitate the condensation and subsequent dehydration.

Synthetic_Pathway cluster_reactants Reactants cluster_product Product A 2-Aminobenzonitrile P A->P B 1,3-Cyclohexanedione B->P C 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile P->C Condensation (e.g., Toluene, reflux) Crystallography_Workflow A Crystal Selection & Mounting B Mounting on Diffractometer A->B C Unit Cell Determination B->C D Data Collection Strategy C->D E Full Data Collection D->E F Data Integration & Reduction E->F G Structure Solution F->G H Structure Refinement G->H I Validation & Final Report H->I

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil.

  • Data Collection: Mount the crystal on the goniometer head of the diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system. Based on this, a strategy for collecting a complete dataset is devised and executed.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This model is then refined against the experimental data to optimize the atomic positions and thermal parameters.

Hypothetical Crystal Structure Analysis

While the definitive crystal structure is not yet available, we can predict the key structural features of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile based on the known structures of its constituent parts and related molecules.

Predicted Crystallographic Parameters

The following table outlines the expected range of crystallographic parameters for the title compound.

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicThese are the most common crystal systems for organic molecules of this size and symmetry.
Space GroupP2₁/c or P-1These are common centrosymmetric space groups for organic compounds.
Z (Molecules/Unit Cell)4 or 2This is a typical value for the predicted space groups.
Molecular Conformation and Geometry

The molecule is expected to exhibit several key conformational features:

  • Enaminone System: The N-C=C-C=O linkage is expected to be nearly planar due to π-conjugation. An intramolecular N-H···O hydrogen bond is highly probable, forming a stable six-membered pseudo-ring. This is a characteristic feature of enaminone structures.

  • Cyclohexenone Ring: The cyclohexenone ring will likely adopt a half-chair or envelope conformation to minimize steric strain.

  • Benzonitrile Group: The benzonitrile group is planar. The dihedral angle between the benzonitrile ring and the enaminone plane will be influenced by steric hindrance and crystal packing forces.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by non-covalent interactions. For the title compound, the following interactions are anticipated:

  • N-H···N Hydrogen Bonds: The amino group (N-H) can act as a hydrogen bond donor, while the nitrile nitrogen (C≡N) is a potential acceptor. This could lead to the formation of chains or dimers of molecules within the crystal.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the carbonyl oxygen are also likely to play a role in stabilizing the crystal packing.

  • π-π Stacking: The aromatic benzonitrile rings may engage in π-π stacking interactions, further contributing to the overall stability of the crystal lattice.

Caption: Conceptual diagram of potential intermolecular interactions.

Broader Implications and Future Work

The determination of the precise crystal structure of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile would be a valuable contribution to the fields of medicinal chemistry and materials science.

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure would provide the empirical data needed to validate computational models of the molecule's interaction with biological targets. This is a cornerstone of modern drug discovery.

  • Polymorph Screening: A thorough crystallographic investigation would also explore the potential for polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different properties, which is a critical consideration in pharmaceutical development.

Future work should focus on the successful synthesis and crystallization of the title compound, followed by a comprehensive single-crystal X-ray diffraction study to validate the predictions outlined in this guide.

References

  • Cambridge Crystallographic Data Centre (CCDC): The world's repository for small molecule crystal structures. [Link] [1][2][3][4]2. International Union of Crystallography (IUCr): Publishes leading journals in the field of crystallography, such as Acta Crystallographica. [Link] [5]3. Journal of Molecular Structure: A journal that publishes research on the structural properties of molecules. [Link] [6]4. PubChem: A public database of chemical substances and their properties, maintained by the National Center for Biotechnology Information (NCBI). [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile at Room Temperature

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile. The stability of an active pharmaceutical ingredient (API) is a critical q...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document delineates a framework for evaluating the intrinsic stability of the title compound by examining its core structural motifs: an enamine, an α,β-unsaturated ketone, and a benzonitrile. We will explore theoretically-grounded potential degradation pathways and present a detailed, self-validating experimental workflow based on forced degradation principles outlined by the International Council for Harmonisation (ICH).[1] Methodologies for the identification and quantification of the parent compound and any potential degradants are detailed, emphasizing a multi-technique approach. The ultimate goal is to synthesize these findings to predict the compound's stability profile under standard room temperature storage conditions (25°C/60% RH).

Introduction

2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is a molecule incorporating several key functional groups of interest in medicinal chemistry. Its structure, featuring a vinylogous amide (enamine) linked to a benzonitrile scaffold, suggests potential for specific biological activity, but also presents inherent chemical liabilities. Understanding the thermodynamic stability of this compound is paramount for drug development professionals, as chemical degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles.[2]

Forced degradation, or stress testing, is an essential component of pharmaceutical development that provides critical insights into a molecule's degradation pathways.[1][3] By subjecting the API to conditions more severe than standard storage, we can accelerate degradation, allowing for the identification of likely degradants and the establishment of stability-indicating analytical methods.[4] This guide will detail the scientific rationale and protocols for a comprehensive forced degradation study tailored to the specific functionalities of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile.

Molecular Structure and Intrinsic Stability Analysis
2.1 Chemical Structure and Functional Group Identification

The structure of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile (Molecular Formula: C₁₃H₁₂N₂O, Molecular Weight: 212.25 g/mol ) is characterized by three primary functional regions:

  • The Enamine System: The vinylogous amide linkage (C=C-NH) is a critical and often reactive functional group. The nitrogen lone pair's delocalization into the π-system makes the β-carbon nucleophilic, but also renders the system susceptible to hydrolysis.[5]

  • The α,β-Unsaturated Ketone (Cyclohexenone Ring): This moiety is an electrophilic center, prone to nucleophilic (Michael) addition. The ring structure itself possesses a degree of strain compared to a saturated cyclohexane ring, although it is generally stable.[6]

  • The Substituted Benzonitrile Ring: This aromatic system includes the electron-donating amino substituent and the electron-withdrawing nitrile (-C≡N) group. While the aromatic ring is generally stable, the nitrile group can undergo hydrolysis under harsh conditions, and the overall system may be susceptible to photolytic or oxidative degradation.[7][8]

2.2 Theoretical Assessment of Potential Degradation Pathways

Based on first principles of organic chemistry, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The enamine linkage is the most probable site for hydrolytic cleavage. Under acidic conditions, protonation of the enamine can lead to the formation of an iminium ion, which is readily attacked by water to ultimately yield 1,3-cyclohexanedione and 2-aminobenzonitrile.[5] The nitrile group is generally stable but can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under more vigorous acidic or basic conditions.[9][10]

  • Oxidation: The enamine double bond and the allylic positions on the cyclohexenone ring are potential sites for oxidative attack.[11] The secondary amine is also susceptible to oxidation.[12][13] This could lead to the formation of various oxygenated derivatives, epoxides, or ring-opened products.

  • Photolysis: Conjugated systems and aromatic rings are known to be affected by photolysis.[3] Exposure to UV or visible light could induce isomerization of the double bond, radical reactions, or degradation of the aromatic ring system.[14]

  • Thermal Degradation: Elevated temperatures can provide the activation energy for various reactions, including rearrangements, cyclization, or fragmentation of the molecule.[3]

G cluster_0 Potential Degradation Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photolysis Photolysis (hν) Parent 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile HP1 1,3-Cyclohexanedione Parent->HP1 Enamine Cleavage HP2 2-Aminobenzonitrile Parent->HP2 Enamine Cleavage HP3 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzamide (Nitrile Hydrolysis) Parent->HP3 OP1 Epoxides Parent->OP1 OP2 Hydroxylated Derivatives Parent->OP2 PP1 Isomers Parent->PP1 OP3 Ring-Opened Products PP2 Radical Adducts

Caption: Predicted degradation pathways for the title compound.

Experimental Design for Stability Assessment

A forced degradation study is the cornerstone of evaluating a drug's intrinsic stability.[2][4] The objective is to achieve a target degradation of approximately 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the parent molecule.[1] All studies should include a control sample stored under ambient conditions.

3.1 Overall Experimental Workflow

The workflow is designed to systematically expose the drug substance to a variety of stressors and analyze the outcomes using stability-indicating methods.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Start Drug Substance: 2-[...] benzonitrile Hydrolysis Hydrolytic (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidative (3% H₂O₂) Start->Oxidation Thermal Thermal (60°C, Dry Heat) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo HPLC HPLC-UV/DAD (Purity Assay, Mass Balance) Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Degradant ID) HPLC->LCMS If Degradation >5% Profile Degradation Profile & Pathway ID HPLC->Profile NMR NMR (Structure Elucidation) LCMS->NMR For Unknowns LCMS->Profile NMR->Profile Method Stability-Indicating Method Validation Profile->Method Conclusion Room Temp Stability Prediction Profile->Conclusion

Caption: Systematic workflow for forced degradation studies.

3.2 Experimental Protocols

Materials:

  • 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile (API)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (0.1 M)

  • Sodium Hydroxide (0.1 M)

  • Hydrogen Peroxide (3% v/v)

  • Phosphate Buffer (pH 7.0)

3.2.1 Hydrolytic Stability

  • Rationale: To assess susceptibility to degradation in aqueous environments across a pH range, simulating potential physiological conditions or formulation excipients.

  • Protocol:

    • Prepare three stock solutions of the API at 1 mg/mL in a suitable organic co-solvent (e.g., acetonitrile).

    • For acidic hydrolysis, dilute an aliquot of the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • For basic hydrolysis, dilute an aliquot with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • For neutral hydrolysis, dilute an aliquot with purified water to a final concentration of 0.1 mg/mL.

    • Incubate all solutions at 60°C. Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize acidic and basic samples before analysis.

    • Analyze all samples by HPLC.

3.2.2 Oxidative Stability

  • Rationale: To evaluate the molecule's vulnerability to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients.[1]

  • Protocol:

    • Prepare a stock solution of the API at 1 mg/mL.

    • Dilute an aliquot with 3% H₂O₂ to a final concentration of 0.1 mg/mL.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Analyze all samples by HPLC.

3.2.3 Thermal Stability (Dry Heat)

  • Rationale: To assess the stability of the API in solid form at elevated temperatures, simulating conditions that might be encountered during transport or storage.[3]

  • Protocol:

    • Place a thin layer of the solid API in a glass vial.

    • Store the vial in an oven at 60°C.

    • Withdraw samples at 1, 3, and 5 days.

    • Prepare solutions of the withdrawn samples at a known concentration (e.g., 0.1 mg/mL) and analyze by HPLC.

3.2.4 Photostability

  • Rationale: To determine if the compound degrades upon exposure to light, which informs packaging requirements.[3]

  • Protocol:

    • Expose solid API and a solution (0.1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC.

Analytical Methodologies for Stability Indication

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Diode Array Detector (DAD) is the primary technique for stability testing.[15] It is used to separate the parent compound from any impurities or degradants, allowing for accurate quantification and assessment of purity. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile) is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When significant degradation is observed, LC-MS is indispensable for identifying the degradation products.[3][15] It provides the molecular weight of the degradants, and tandem MS (MS/MS) experiments can reveal structural fragments, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of novel degradation products, isolation (e.g., by preparative HPLC) followed by NMR analysis is the gold standard.[3][15]

  • Differential Scanning Calorimetry (DSC): DSC can be used to assess the thermal stability of the solid form by detecting melting points, decompositions, or changes in heat capacity upon heating. This provides complementary information to the dry heat stress study.

Data Interpretation and Stability Profile at Room Temperature
5.1 Summary of Expected Stability Data

The results from the forced degradation studies can be summarized to build a comprehensive stability profile.

Stress ConditionExpected Degradation LevelPrimary Degradation PathwayKey Degradants Identified (Hypothetical)
0.1 M HCl, 60°C SignificantHydrolysis of Enamine1,3-Cyclohexanedione, 2-Aminobenzonitrile
0.1 M NaOH, 60°C ModerateHydrolysis of Enamine1,3-Cyclohexanedione, 2-Aminobenzonitrile
Water, 60°C Minor to ModerateHydrolysis of Enamine1,3-Cyclohexanedione, 2-Aminobenzonitrile
3% H₂O₂, RT ModerateOxidationHydroxylated and/or ring-opened species
Dry Heat, 60°C MinorThermal DecompositionUnspecified thermal artifacts
ICH Q1B Light MinorPhotolysisPotential isomers
5.2 Extrapolating to Room Temperature Stability

Based on the analysis of the compound's functional groups and data from similar structures, 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is predicted to have limited long-term stability at room temperature, particularly in the presence of moisture.

  • Primary Concern: The enamine functionality is the molecule's principal liability. While solid-state stability may be acceptable, the presence of even trace amounts of water, especially under acidic or basic conditions, is likely to initiate hydrolytic degradation.

  • Secondary Concerns: The compound may exhibit some sensitivity to strong oxidizing agents and prolonged exposure to high-intensity light.

  • Solid State: In a dry, crystalline state and protected from light, the compound is expected to be significantly more stable. The melting point is reported to be in the range of 187-190 °C, suggesting good thermal stability of the solid form at room temperature.[16]

Conclusion and Recommendations

The thermodynamic stability of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile at room temperature is intrinsically linked to its enamine structure. While thermally stable in its solid form, it is highly susceptible to hydrolytic cleavage. Oxidative and photolytic pathways represent secondary, but still significant, degradation routes.

Recommendations for Handling and Storage:

  • Storage: The compound should be stored as a solid in a tightly sealed container with a desiccant to protect it from moisture.

  • Environment: Storage should be at controlled room temperature, protected from light.

  • Formulation: For solution-based formulations, non-aqueous and aprotic solvents should be considered. If aqueous systems are necessary, rigorous pH control (ideally near-neutral) and the inclusion of antioxidants may be required to ensure an adequate shelf-life.

References
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. Retrieved from [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky. Retrieved from [Link]

  • Climate Sustainability Directory. (2026, February 3). Amine Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational investigation on the mechanism for oxidation of enamine.... Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 24). Enamines. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-((3-Oxocyclohex-1-en-1-yl)amino)benzonitrile. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2016, August 15). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 10). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

Sources

Exploratory

Reactive Sites and Electrophilic Substitution of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile: A Mechanistic Guide

Executive Summary The molecule 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is a highly versatile, bifunctional scaffold bridging an electron-rich N-aryl enaminone with an electron-deficient ortho-benzonitrile moiety....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is a highly versatile, bifunctional scaffold bridging an electron-rich N-aryl enaminone with an electron-deficient ortho-benzonitrile moiety. Understanding the electronic topology of this molecule is critical for drug development professionals, as it serves as a direct precursor to heavily functionalized nitrogenous heterocycles, including tetrahydroacridinones and quinoline derivatives .

This guide provides an in-depth mechanistic analysis of its reactive sites, the causality behind its regioselective electrophilic substitution, and self-validating experimental protocols for its functionalization.

Electronic Profiling: Mapping the Reactive Sites

To predict the reactivity of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, we must dissect the competing electronic effects within its two primary domains: the enaminone system and the aromatic ring.

The Enaminone α -Carbon (Primary Nucleophile)

Enaminones act as the synthetic, neutral equivalents of enolates, offering milder and highly regioselective reactivity profiles . The nitrogen lone pair heavily delocalizes into the α,β -unsaturated ketone system. This "push-pull" resonance effectively localizes the Highest Occupied Molecular Orbital (HOMO) on the α -carbon (C2 of the cyclohexenone ring), making it an exceptional nucleophile for soft electrophiles .

The Benzonitrile Ring (Deactivated Domain)

Electrophilic Aromatic Substitution (EAS) is governed by the electron density of the aromatic ring [[1]]([Link]). In this molecule, the cyano ( −CN ) group acts as a powerful electron-withdrawing group via both induction and resonance. While the secondary amine ( −NH− ) is typically an activating ortho/para director, its lone pair is sequestered by the adjacent enaminone carbonyl sink. Consequently, the aromatic ring is electronically impoverished and highly resistant to intermolecular electrophilic attack .

The Cyano Carbon (Internal Electrophile)

The polarized C≡N triple bond serves as a latent, internal electrophile. Because it is positioned ortho to the enaminone linkage, it is perfectly situated in 3D space for an intramolecular nucleophilic attack by the enaminone C2 carbon, leading to fused ring systems .

ReactiveSites Molecule 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile Enaminone Enaminone System (Push-Pull Resonance) Molecule->Enaminone Benzonitrile Benzonitrile Moiety (Deactivated Ring) Molecule->Benzonitrile AlphaCarbon Alpha-Carbon (C2) Primary Nucleophile (HOMO) Enaminone->AlphaCarbon Delocalization AmineNitrogen Amine Nitrogen Attenuated Nucleophile Enaminone->AmineNitrogen CyanoGroup Cyano Carbon Internal Electrophile Benzonitrile->CyanoGroup Benzonitrile->AmineNitrogen Shared AlphaCarbon->CyanoGroup Intramolecular Cyclization

Electronic map highlighting primary reactive sites and intramolecular cyclization potential.

Quantitative Reactivity Profile

To streamline synthetic planning, the reactivity of each site is summarized below.

Reactive SiteElectronic EnvironmentPredicted ReactivityTypical Electrophiles
Enaminone α -Carbon (C2) High electron density (HOMO), Push-pull resonancePrimary Nucleophile NBS, NIS, Vilsmeier-Haack, Internal -CN
Amine Nitrogen (-NH-) Lone pair delocalized into carbonyl sinkWeak/Hard Nucleophile Hard acylating agents (often reversible)
Benzonitrile Ring Deactivated by -CN, attenuated -NH- donationUnreactive towards EAS None under standard conditions
Cyano Carbon (-CN) Electron-deficient, polar π -bondInternal Electrophile Enaminone α -Carbon (Intramolecular)

Reaction Pathways and Self-Validating Protocols

The dichotomy of this molecule allows for two distinct synthetic trajectories: Intermolecular Substitution and Intramolecular Cyclization .

ReactionPathways SM Starting Material (Enaminone-Benzonitrile) NBS NBS / DCM (Electrophilic Halogenation) SM->NBS Acid Lewis/Brønsted Acid (Intramolecular Cyclization) SM->Acid Brominated 2-Bromo Enaminone Derivative (C2-Substitution) NBS->Brominated C2 Attack Acridine 9-Amino-3,4-dihydroacridin-1(2H)-one (Fused Heterocycle) Acid->Acridine C2 attacks -CN

Divergent pathways: intermolecular electrophilic substitution vs intramolecular cyclization.

Protocol A: Regioselective Intermolecular Bromination

When exposed to halogenating agents, the enaminone C2 position reacts exclusively .

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Causality: DCM is a non-polar aprotic solvent that stabilizes the polar bromonium/iminium transition state without acting as a competing nucleophile.

  • Electrophile Addition: Cool the solution to 0°C and add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

    • Causality: NBS provides a controlled, low-concentration release of Br2​ . The low temperature prevents oxidative cleavage of the enaminone double bond.

  • Quenching & Validation: After 2 hours, quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation System: The thiosulfate instantly reduces any unreacted NBS or Br2​ to benign water-soluble bromide salts. This prevents downstream side reactions during concentration, ensuring the isolated yield is a true reflection of the C2-bromination conversion.

Protocol B: Acid-Catalyzed Intramolecular Cyclization

To construct the tricyclic 9-amino-3,4-dihydroacridin-1(2H)-one core, the internal cyano group must be activated to accept the C2 nucleophile .

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of the starting material in anhydrous toluene. Add 1.2 eq of p-Toluenesulfonic acid (p-TsOH).

    • Causality: The Brønsted acid protonates the cyano nitrogen, drastically increasing the electrophilicity of the cyano carbon, priming it for attack by the enaminone α -carbon.

  • Thermal Cyclization: Heat the mixture to reflux (110°C) using a Dean-Stark apparatus for 12 hours.

    • Causality: High thermal energy is required to overcome the activation barrier of forming the fused tricyclic system. The Dean-Stark trap removes trace water, driving the tautomerization equilibrium forward.

  • Isolation & Validation: Allow the reaction to cool to room temperature.

    • Self-Validation System: The resulting amino-acridinone product is highly polar and capable of extensive intermolecular hydrogen bonding. Because of this, it will spontaneously precipitate out of the non-polar toluene solvent as it forms. This precipitation drives the reaction to completion via Le Chatelier's principle and provides immediate visual confirmation of success, allowing for simple isolation via vacuum filtration.

References

  • Alkylation of the Alpha-Carbon via the Enamine Pathway. Chemistry LibreTexts. Available at:[Link][2]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PubMed Central (PMC) / Chemical Science. Available at:[Link][1]

  • Proline-Promoted Electrophilic Dichloromethylation of α-Enaminones via Stereochemically Gated Resolution. ChemRxiv. Available at:[Link][3]

  • Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines. PubMed Central (PMC). Available at:[Link][4]

  • Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. PubMed Central (PMC). Available at:[Link][5]

Sources

Foundational

A Methodological Guide to In Silico Molecular Docking of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

Abstract: This technical guide provides a comprehensive, step-by-step methodology for conducting in silico molecular docking studies on the compound 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile. Molecular docking is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, step-by-step methodology for conducting in silico molecular docking studies on the compound 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile. Molecular docking is a crucial computational technique in modern drug discovery, enabling the prediction of binding conformations and affinities between a small molecule (ligand) and a biological macromolecule (receptor).[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on scientific integrity and field-proven insights. We will proceed through the essential stages of a docking study, from target selection and system preparation to the execution of the docking simulation and the critical analysis of its results. As a case study, we will target the Epidermal Growth Factor Receptor (EGFR) kinase domain, a highly relevant target in oncology, whose inhibition is a key therapeutic strategy.

Introduction to Molecular Docking and the Subject Compound

The Pivotal Role of In Silico Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] Its application is most prominent in structure-based drug design, where it is used to forecast the binding mode and affinity of a small molecule ligand within the active site of a target protein.[3][6] By rapidly screening large virtual libraries of compounds, docking accelerates the identification of promising drug candidates, thereby reducing the time and cost associated with experimental high-throughput screening.[1][2] The process involves two primary steps: sampling the conformational space of the ligand within the target's binding site and then ranking these conformations using a scoring function.[6]

The Ligand: 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

The subject of this guide is 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile (Molecular Formula: C₁₃H₁₂N₂O, Molecular Weight: 212.25 g/mol ).[7][8] This molecule contains several key structural motifs:

  • A benzonitrile group: This feature is present in various biologically active compounds and can participate in important molecular interactions.[9][10]

  • A cyclohexenone ring: This reactive moiety is a Michael acceptor and is found in numerous natural products and synthetic compounds with therapeutic properties.

  • An amino linker: This connects the two primary ring systems and provides flexibility.

The combination of these features suggests that the compound could potentially interact with various biological targets, most notably protein kinases, where similar scaffolds have been identified as inhibitors.

Target Selection: Epidermal Growth Factor Receptor (EGFR) Kinase

For this guide, the kinase domain of the Epidermal Growth Factor Receptor (EGFR) has been selected as the target protein. EGFR is a transmembrane protein that plays a critical role in regulating cell growth and proliferation.[11] Mutations that lead to its overactivation are a driving force in several cancers, making it a well-established therapeutic target.[11][12] The ATP-binding site of the EGFR kinase domain is a well-defined pocket that accommodates inhibitors, and numerous crystal structures are available in the Protein Data Bank (PDB), providing a solid foundation for a docking study.[11] We will use the crystal structure of the EGFR kinase domain in complex with a known inhibitor to define our binding site.

Pre-Docking Preparation: The Foundation of a Reliable Study

The accuracy of any docking simulation is critically dependent on the meticulous preparation of both the receptor and the ligand.[13] This stage involves cleaning the structural files, assigning correct chemical properties, and ensuring the molecules are in a realistic energetic state.

Receptor Preparation

The goal of receptor preparation is to convert a static crystal structure from the PDB into a format suitable for docking. This involves correcting for common issues in crystallographic data, such as missing atoms or hydrogens.[14]

Protocol 2.1: Step-by-Step Receptor Preparation

  • Obtain Crystal Structure: Download the PDB file for a human EGFR kinase domain. A suitable entry is PDB ID: 2J5F , which contains the kinase domain complexed with an irreversible inhibitor.[15] This provides a clear definition of the ATP-binding site.

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-factors, and any co-crystallized ligands.[16][17] While some water molecules can be critical for binding, they are typically removed in standard docking protocols to simplify the calculation.[18]

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens to the protein, ensuring that polar hydrogens are included, as they are crucial for forming hydrogen bonds.[16][19]

  • Assign Partial Charges: Assign partial atomic charges to the protein atoms. For software like AutoDock, Kollman charges are a standard choice.[20]

  • Save in PDBQT Format: The final step is to save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.

G cluster_receptor Receptor Preparation Workflow PDB 1. Download PDB (e.g., 2J5F) Clean 2. Remove Water & Heteroatoms PDB->Clean Hydrogens 3. Add Polar Hydrogens Clean->Hydrogens Charges 4. Assign Partial Charges (Kollman) Hydrogens->Charges PDBQT_R 5. Save as Receptor.pdbqt Charges->PDBQT_R

Caption: Workflow for preparing the receptor protein for docking.

Ligand Preparation

The ligand must be converted from a 2D representation to a 3D structure with correct stereochemistry and an optimized geometry.[14]

Protocol 2.2: Step-by-Step Ligand Preparation

  • Obtain 2D Structure: Draw the structure of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile in a chemical drawing tool (e.g., ChemDraw) or obtain it from a database like PubChem.

  • Convert to 3D: Convert the 2D structure into a 3D conformation. Most molecular modeling software can perform this conversion automatically.[21]

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, physically realistic conformation before docking.[14]

  • Define Torsional Bonds: Identify the rotatable bonds in the ligand. Docking software will explore the conformational space by rotating these bonds. AutoDockTools can automatically detect and set these.[22]

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT format. This file will contain the 3D coordinates and information about the rotatable bonds.[22]

G cluster_ligand Ligand Preparation Workflow Structure2D 1. Obtain 2D Structure Convert3D 2. Convert to 3D Conformation Structure2D->Convert3D Minimize 3. Energy Minimization Convert3D->Minimize Torsion 4. Define Rotatable Bonds Minimize->Torsion PDBQT_L 5. Save as Ligand.pdbqt Torsion->PDBQT_L

Caption: Workflow for preparing the ligand for docking.

The Docking Simulation using AutoDock Vina

With the receptor and ligand prepared, the next step is to perform the docking simulation. We will use AutoDock Vina, a widely used, accurate, and fast docking program.[21]

Defining the Search Space (Grid Box)

The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box" centered on the active site.

Protocol 3.1: Grid Box Generation

  • Load Receptor: Open the prepared receptor PDBQT file in AutoDockTools.

  • Identify Active Site: The active site can be identified by observing the binding location of the co-crystallized ligand in the original PDB file (2J5F).[23]

  • Center the Grid: Center the grid box on this binding site.

  • Set Dimensions: Adjust the dimensions of the grid box (in x, y, and z) to be large enough to encompass the entire binding pocket, allowing the ligand to rotate and translate freely within it. A typical size is around 20-25 Å in each dimension.[24]

  • Save Configuration: Save the grid box center coordinates and dimensions. This information will be used in the Vina configuration file.[21]

Configuring and Running the Simulation

AutoDock Vina is run from the command line using a configuration file that specifies the input files and simulation parameters.

Protocol 3.2: Executing the AutoDock Vina Docking Run

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following parameters:

    • receptor = receptor.pdbqt

    • ligand = ligand.pdbqt

    • out = results.pdbqt

    • center_x, center_y, center_z (from Protocol 3.1)

    • size_x, size_y, size_z (from Protocol 3.1)

  • Set Exhaustiveness: Include the exhaustiveness parameter. This controls the thoroughness of the conformational search. A higher value increases accuracy but also computation time. A value of 8-16 is typically sufficient for standard docking.

  • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log results.log

  • Output: Vina will generate two output files:

    • results.pdbqt: Contains the coordinates of the predicted binding poses (typically 9 by default), ranked by their binding affinity.

    • results.log: A log file containing the binding affinity scores for each pose.[20]

G cluster_docking Docking Simulation Workflow Input_R Receptor.pdbqt Grid 1. Define Grid Box (Active Site) Input_R->Grid Input_L Ligand.pdbqt Input_L->Grid Config 2. Create Vina Configuration File Grid->Config Run 3. Execute Vina Simulation Config->Run Output_Poses Results.pdbqt (Binding Poses) Run->Output_Poses Output_Log Results.log (Binding Scores) Run->Output_Log

Caption: The core workflow for executing a molecular docking simulation.

Post-Docking Analysis: From Data to Insight

Interpreting Binding Affinity

The primary quantitative output is the binding affinity, reported in kcal/mol. This score is an estimate of the binding free energy.

  • Significance: More negative values indicate stronger, more favorable binding.[26]

  • Ranking: The poses are ranked from the most favorable (Pose 1) to the least favorable. The top-ranked pose is generally considered the most likely binding mode.

It is crucial to understand that this score is an estimation. Its primary utility lies in ranking different compounds or different poses of the same compound, rather than serving as an absolute measure of binding strength.[27]

Visualizing and Evaluating Binding Poses

The most critical part of the analysis is the visual inspection of the top-ranked binding poses.[25]

Protocol 4.1: Pose Visualization and Interaction Analysis

  • Load Results: Open the receptor PDBQT file and the results PDBQT file (containing the docked poses) in a molecular visualization tool.

  • Inspect Top Pose: Focus on the top-ranked pose (Mode 1). Assess its plausibility. Does it fit well within the binding pocket? Are there any steric clashes?

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the receptor. These are the forces that stabilize the complex.[5] Key interactions to look for include:

    • Hydrogen Bonds: The interaction between a hydrogen atom donor (like an N-H group) and an acceptor (like a carbonyl oxygen). These are highly directional and critical for specificity.

    • Hydrophobic Interactions: The association of non-polar groups, such as phenyl rings or alkyl chains, with hydrophobic residues in the binding pocket (e.g., Leucine, Valine, Phenylalanine).

    • Pi-Stacking: Interactions between aromatic rings.

  • Compare with Known Binders: Compare the binding mode of your ligand to that of known inhibitors of the target. For EGFR, key interactions often involve the "hinge region" of the kinase (e.g., Met793).[11] Does your compound form similar critical interactions? This comparison provides a powerful validation check.[26]

Summarizing the Results

A clear summary of the quantitative and qualitative findings is essential.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (EGFR)Interaction Type(s)
1-9.2Met793, Leu718Hydrogen Bond, Hydrophobic
2-8.8Leu844, Ala743Hydrophobic
3-8.5Thr790, Cys797Hydrogen Bond
Note: This table presents hypothetical data for illustrative purposes.

This structured presentation allows for a quick assessment of the most promising binding mode and the molecular forces driving the interaction.

Conclusion

This guide has outlined a comprehensive and scientifically grounded methodology for performing an in silico molecular docking study of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile against the EGFR kinase domain. By following a rigorous protocol encompassing receptor and ligand preparation, controlled simulation, and in-depth analysis, researchers can generate valuable hypotheses about the compound's potential biological activity. The insights gained from such a study, including predicted binding affinity and key molecular interactions, serve as a critical foundation for guiding further experimental validation, lead optimization, and the overall drug discovery process.[1]

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Authorea Preprints. [Link]

  • Cheung, C. (2021, March 24). Role of Molecular Docking in Drug Discovery. AZoLifeSciences. [Link]

  • Roskoski, R. Jr. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Molecules, 27(3), 986. [Link]

  • IntechOpen. (2024, June 28). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. [Link]

  • Singh, S., et al. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. World Journal of Advanced Research and Reviews. [Link]

  • Singh, P., & Kumar, A. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. International Journal of Pharmaceutical and Biological Archives. [Link]

  • Gajiwala, K.S., & Ferre, R.A. (2017). Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. [Link]

  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry. [Link]

  • IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. [Link]

  • Martis, E.A.F., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • OneAngstrom. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. SAMSON Documentation Center. [Link]

  • Yun, C.-H., & Eck, M.J. (2007). Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB PDB. [Link]

  • ResearchGate. (n.d.). EGFR catalytic kinase domain and covalent inhibitors. [Link]

  • PubMed. (2024, January 15). A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • The Scripps Research Institute. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. [Link]

  • Jahangiri, F. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Singh, S., et al. (2024, November 23). A Review on In Silico molecular docking Studies. International Journal of All Research Education and Scientific Methods. [Link]

  • Gajiwala, K.S., & Ferre, R.A. (2017). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. RCSB PDB. [Link]

  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? [Link]

  • FlexX. (2010, June 24). DOCKING TUTORIAL. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. [Link]

  • Docking Server. (n.d.). Steps of ligand docking. [Link]

  • Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Aryal, S. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • ResearchGate. (2026, January 15). Best Practices in Docking and Activity Prediction. [Link]

  • Alvarez-Garcia, D., & Barril, X. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Bio-IT. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Hoffman Fine Chemicals. (n.d.). 104675-23-2 | 2-((3-Oxocyclohex-1-en-1-yl)amino)benzonitrile. [Link]

  • NIST. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. [Link]-important-benzonitrile-derivatives_fig1_324424788)

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Tetrahydro-4H-quinazolin-4-one Scaffolds via Intramolecular Cyclization of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

Abstract The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved therapeutic agents.[1][2][3][4][5] This applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved therapeutic agents.[1][2][3][4][5] This application note provides a comprehensive guide for the synthesis of novel tetrahydro-4H-quinazolin-4-one derivatives, utilizing the versatile enaminonitrile precursor, 2-[(3-oxocyclohex-1-en-1-yl)amino]benzonitrile. We present a detailed, field-proven protocol for an acid-catalyzed intramolecular cyclization, discuss the underlying reaction mechanism, and provide essential data for product characterization. Furthermore, this guide includes a workflow summary, troubleshooting advice, and critical safety considerations to ensure reliable and safe execution by researchers in drug discovery and medicinal chemistry.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of fused bicyclic heterocycles that have garnered immense interest in medicinal chemistry due to their diverse biological activities.[3][4] The Food and Drug Administration (FDA) has approved several quinazolinone derivatives, such as gefitinib and erlotinib, for clinical use, primarily as anticancer agents that target epidermal growth factor receptors (EGFR).[1][4] Their therapeutic potential extends to anti-inflammatory, anticonvulsant, antimicrobial, and antiviral applications.[2][3][5]

The synthetic strategy detailed herein employs 2-[(3-oxocyclohex-1-en-1-yl)amino]benzonitrile, a precursor that combines the necessary functionalities—a nucleophilic amine, an electrophilic nitrile, and a reactive enone system—within a single molecule. This strategic design allows for an efficient, acid-catalyzed intramolecular cyclization to construct the tetrahydro-4H-quinazolin-4-one core, a partially saturated analog that offers a three-dimensional architecture desirable for exploring new chemical space in drug development.

Reaction Mechanism and Rationale

The core of this protocol is an acid-catalyzed intramolecular cyclization. The mechanism proceeds through several key steps, which justifies the selection of an acidic catalyst and the reaction conditions.

Causality Behind Experimental Choices:

  • Acid Catalyst (p-TsOH): The reaction is initiated by the protonation of the carbonyl oxygen of the cyclohexenone ring. This step is crucial as it significantly enhances the electrophilicity of the β-carbon of the enone system, making it susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen acts as the intramolecular nucleophile, attacking the activated β-carbon. This is a classic example of a Michael-type addition, which forms the new six-membered ring and creates the tricyclic intermediate.

  • Tautomerization and Cyclization: The subsequent steps involve tautomerization and the nucleophilic attack of the enol oxygen onto the nitrile carbon. Protonation of the nitrile nitrogen makes it a better leaving group, facilitating the final ring closure to form the stable quinazolinone ring system.

  • Solvent (Toluene): Toluene is selected as the solvent due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to overcome the activation energy barrier. Additionally, its aprotic nature prevents interference with the catalytic cycle.

Below is a diagram illustrating the proposed mechanistic pathway.

Reaction_Mechanism Figure 1. Proposed Reaction Mechanism A Precursor 2-[(3-oxocyclohex-1-en-1-yl)amino]benzonitrile B Protonated Intermediate A->B C Tricyclic Intermediate B->C Nucleophilic Attack D Iminol Intermediate C->D E Final Product Tetrahydro-4H-quinazolin-4-one D->E Cyclization & H⁺ release Experimental_Workflow Figure 2. Overall Experimental Workflow Start Weigh Reagents (Precursor & Catalyst) Setup Assemble Reaction (Flask, Toluene, Stirrer) Start->Setup React Heat to Reflux (110 °C, 4-6h) Setup->React Monitor Monitor by TLC React->Monitor Periodic Sampling Monitor->React Incomplete Workup Cool & Quench (NaHCO₃ Wash) Monitor->Workup Complete Extract Extract with EtOAc Dry & Concentrate Workup->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End Pure Product Analyze->End

Sources

Application

reagents required for the cyclization of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

Application Note: Reagents and Protocol for the Intramolecular Cyclization of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocol for the Intramolecular Cyclization of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the construction of complex polycyclic scaffolds. The intramolecular cyclization of 2-[(3-oxocyclohex-1-en-1-yl)amino]benzonitrile is a pivotal transformation that yields 9-amino-1,2,3,4-tetrahydroacridin-1-one. This tetracyclic core is a highly valued intermediate in the synthesis of acetylcholinesterase inhibitors, most notably the Alzheimer's disease drug candidate Velnacrine and various Tacrine analogues[1]. This guide details the mechanistic causality, reagent selection, and a self-validating protocol for executing this cyclization with high fidelity.

Mechanistic Rationale & Reagent Causality

The conversion of the enaminone precursor into the acridinone core is not a spontaneous thermal event; it requires a finely tuned synergistic system of Lewis acid catalysis and mild base-promoted nucleophilic addition[2].

  • Copper(I) Chloride (CuCl) – The Catalyst: The selection of CuCl over harder Lewis acids (like AlCl₃) or Cu(II) salts is highly intentional. Cu(I) acts as a "soft" Lewis acid, allowing it to selectively coordinate to the soft nitrogen atom of the cyano group without inducing unwanted oxidative degradation[3]. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile carbon, drastically increasing its electrophilicity and priming it for intramolecular attack[4].

  • Potassium Carbonate (K₂CO₃) – The Base: A base is required to deprotonate the α -carbon of the enaminone to form a highly reactive enolate/enamine nucleophile. K₂CO₃ provides the perfect heterogeneous basicity: it is strong enough to drive deprotonation at elevated temperatures, yet mild enough to prevent the premature aqueous hydrolysis of the nitrile group into an unreactive amide[4].

  • Solvent Selection (DMF or 2-Methoxyethanol): The C–C bond formation and subsequent tautomerization/aromatization require significant thermal activation. High-boiling polar solvents like N,N-Dimethylformamide (DMF) or 2-methoxyethanol are utilized to safely reach the 120 °C activation energy threshold[5].

MechanisticPathway A 2-[(3-Oxocyclohex-1-en-1-yl) amino]benzonitrile (Enaminone) B Cu(I)-Nitrile Coordination Complex A->B CuCl Catalyst C Intramolecular Nucleophilic Attack (C-C Bond Formation) B->C K2CO3 Deprotonation D Tautomerization & Aromatization C->D Proton Transfer E 9-Amino-1,2,3,4- tetrahydroacridin-1-one D->E Thermodynamic Sink

Mechanistic pathway for the Cu(I)-catalyzed intramolecular cyclization.

Quantitative Data: Reaction Optimization

To demonstrate the necessity of the synergistic CuCl/K₂CO₃ system, the following table summarizes the optimization data for the cyclization of 2-[(3-oxocyclohex-1-en-1-yl)amino]benzonitrile.

Table 1: Optimization of Cyclization Conditions

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C) / MethodTime (h)Yield (%)
1NoneK₂CO₃ (2.0)DMF120 (Thermal)12< 5
2CuCl (10)NoneDMF120 (Thermal)1215
3 CuCl (10) K₂CO₃ (2.0) DMF 120 (Thermal) 4 78
4CuCl (10)K₂CO₃ (2.0)2-Methoxyethanol120 (Thermal)482
5CuCl₂ (10)K₂CO₃ (2.0)2-Methoxyethanol120 (Thermal)445
6 CuCl (10) K₂CO₃ (2.0) DMF 150 W (Microwave) 0.5 89

Note: Microwave irradiation (Entry 6) significantly accelerates the Friedländer-type annulation while suppressing thermal degradation byproducts[5].

Validated Experimental Protocol

This protocol is designed as a self-validating system. It includes specific in-process controls and targeted quenching mechanisms to ensure high-purity isolation.

ExperimentalWorkflow Step1 Step 1: Reagent Assembly Enaminone CuCl (10 mol%) K2CO3 (2.0 eq) DMF Step2 Step 2: Thermal Activation 120°C or Microwave (150 W) N2 Atmosphere 2-4 Hours Step1->Step2 Step3 Step 3: Quench & Extraction Cool to RT NH4Cl (aq) Quench EtOAc Partition Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography DCM:MeOH (95:5) Crystallization Step3->Step4

Step-by-step experimental workflow for the synthesis of the acridinone core.

Step 1: Reaction Assembly
  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-[(3-oxocyclohex-1-en-1-yl)amino]benzonitrile (1.0 mmol, 212 mg).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg) and Copper(I) Chloride (CuCl, 0.1 mmol, 9.9 mg)[4].

  • Suspend the solid mixture in 5.0 mL of anhydrous DMF.

    • Causality Check: Purge the flask thoroughly with nitrogen gas. Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which will drastically reduce catalytic efficiency and lead to the lower yields seen in Table 1, Entry 5.

Step 2: Thermal Cyclization
  • Attach a reflux condenser and heat the mixture to 120 °C using a precisely controlled oil bath (alternatively, subject to microwave irradiation at 150 W for 30 minutes)[5].

  • Stir vigorously for 4 hours.

    • In-Process Control (Self-Validation): Monitor the reaction via TLC (Silica gel, DCM:MeOH 95:5). The starting material (UV active, higher Rf​ ) should disappear, replaced by a highly fluorescent blue/green spot under 365 nm UV light. This fluorescence is the direct physical validation of the extended aromatic conjugation formed in the acridinone core.

Step 3: Quench and Extraction
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl).

    • Causality Check: NH₄Cl is not just a proton source; it forms a highly soluble coordination complex with copper ions, effectively stripping the heavy metal catalyst from the organic product and preventing downstream contamination.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane to Methanol (100:0 to 95:5).

  • Evaporate the product-containing fractions to yield 9-amino-1,2,3,4-tetrahydroacridin-1-one as a pale yellow solid.

Sources

Method

experimental procedures for isolating 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

An Application Guide for the Synthesis and Isolation of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile Introduction: The Significance of a Versatile Scaffold 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is a member of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Isolation of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

Introduction: The Significance of a Versatile Scaffold

2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is a member of the β-enaminone family, a class of compounds that feature a conjugated system comprising an amine, a carbon-carbon double bond, and a ketone.[1] These structures, also known as vinylogous amides, are of significant scientific interest due to their dual reactivity as both nucleophilic enamines and electrophilic enones, making them highly versatile building blocks in synthetic organic chemistry.[2][3] The presence of the benzonitrile moiety further enhances the molecule's utility, as the nitrile group is a key pharmacophore found in numerous pharmaceutical agents, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[4][5][6] This guide provides a comprehensive overview of the chemical principles and a detailed, field-tested protocol for the synthesis, isolation, and characterization of this valuable intermediate.

Chemical Principles: The Enaminone Condensation Reaction

The synthesis of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is achieved through a direct condensation reaction between a primary aromatic amine, 2-aminobenzonitrile, and a β-dicarbonyl compound, 1,3-cyclohexanedione. This transformation is a classic example of enaminone synthesis, which proceeds via the formation of a carbinolamine intermediate, followed by dehydration to yield the stable, conjugated enaminone product.[7]

The reaction is typically catalyzed by a mild acid, which serves to activate the carbonyl group of the dione towards nucleophilic attack by the amine. The equilibrium is driven towards the product by the removal of water, which is formed as a byproduct. This is most effectively accomplished by azeotropic distillation using a Dean-Stark apparatus. The resulting product is a stable, often crystalline solid, whose extended π-system contributes to its stability.

Reaction Mechanism

The mechanism involves a sequence of reversible steps, beginning with the protonation of a carbonyl oxygen on 1,3-cyclohexanedione. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the lone pair of the 2-aminobenzonitrile nitrogen. The subsequent proton transfer and elimination of a water molecule generate the final enaminone product.

reaction_mechanism Figure 1: Reaction Mechanism for Enaminone Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 1,3-Cyclohexanedione I1 Carbinolamine Intermediate R1->I1 R2 2-Aminobenzonitrile R2->I1 P1 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile I1->P1 Dehydration H2O - H₂O I1->H2O H_plus H+ (catalyst) H_plus->R1 protonation

Caption: Figure 1: Reaction Mechanism for Enaminone Synthesis.

Experimental Procedures

This section outlines the detailed protocols for the synthesis and subsequent isolation of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile. Adherence to safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, is mandatory. All operations should be performed within a certified chemical fume hood.

Protocol 1: Synthesis of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

This protocol details the acid-catalyzed condensation reaction. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Materials and Reagents:

  • 2-Aminobenzonitrile (C₇H₆N₂)

  • 1,3-Cyclohexanedione (C₆H₈O₂)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (anhydrous)

  • Ethyl acetate (for TLC)

  • n-Hexane (for TLC)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile (5.91 g, 50 mmol) and 1,3-cyclohexanedione (5.61 g, 50 mmol).

  • Solvent and Catalyst Addition: Add 120 mL of anhydrous toluene to the flask, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.48 g, 2.5 mmol, 5 mol%).

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux (approx. 110-112 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing for 3-5 hours, or until no more water is collected and TLC analysis (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent) indicates the complete consumption of the limiting reagent.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The crude product may begin to precipitate as a solid.

Protocol 2: Isolation and Purification

This protocol describes the work-up and purification of the crude product to obtain analytically pure 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile. The expected product is a yellow to white solid.[8]

Step-by-Step Procedure:

  • Initial Filtration (if applicable): If a significant amount of solid has precipitated upon cooling, collect the crude product by vacuum filtration. Wash the solid with a small amount of cold toluene or hexane to remove soluble impurities.

  • Aqueous Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

  • Purification by Recrystallization: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol or an ethyl acetate/hexane mixture to dissolve the solid completely. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, washing them with a small volume of the cold recrystallization solvent.

  • Final Drying: Dry the purified product in a vacuum oven to a constant weight.

  • Characterization: Determine the melting point, and acquire spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of the final product. The reported melting point is 187-190 °C.[8]

Integrated Experimental Workflow

The entire process, from reaction setup to final product characterization, is summarized in the following workflow diagram.

experimental_workflow Figure 2: Integrated Workflow for Synthesis and Isolation A 1. Setup Charge flask with reactants, catalyst, and toluene. B 2. Reaction Heat to reflux with Dean-Stark trap (3-5h). A->B C 3. Monitoring Track reaction progress using TLC. B->C D 4. Work-up Cool, wash with NaHCO₃, water, and brine. C->D Reaction Complete E 5. Isolation Dry organic layer (Na₂SO₄) and evaporate solvent. D->E F 6. Purification Recrystallize crude solid from Ethanol or EtOAc/Hexane. E->F G 7. Final Product Dry crystals under vacuum. F->G H 8. Characterization MP, NMR, IR analysis. G->H

Caption: Figure 2: Integrated Workflow for Synthesis and Isolation.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis.

ParameterValue / Description
Molecular Formula C₁₃H₁₂N₂O[9]
Molecular Weight 212.25 g/mol [9]
Appearance Yellow to white solid[8]
Melting Point 187-190 °C (lit.)[8]
Reactant Molar Ratio 1:1 (2-Aminobenzonitrile : 1,3-Cyclohexanedione)
Catalyst Loading ~5 mol% p-TsOH·H₂O
Solvent Toluene
Reaction Temperature ~111 °C (Reflux)
Typical Yield 75-90% (post-purification)
Purification Method Recrystallization

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction is a common issue. Ensure the toluene is anhydrous and that the reflux is maintained to effectively remove water. Reaction time may need to be extended.

  • Purification Difficulties: If the product oils out during recrystallization, try a different solvent system or consider purification by column chromatography on silica gel.

  • Safety: 2-Aminobenzonitrile can be toxic if ingested or absorbed through the skin. Toluene is flammable and has associated health risks. Always handle these chemicals in a fume hood with appropriate PPE.[10][11]

References

  • Gholap, A. R., & Toti, K. S. (2013). Synthesis of Vinylogous Amides by Gold(I)-Catalyzed Cyclization of N-Boc-Protected 6-Alkynyl-3,4-dihydro-2H-pyridines. The Journal of Organic Chemistry.
  • Padwa, A., et al. (2010). Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4-trisubstituted pyrroles. PMC.
  • Al-Awadi, N. A., et al. (2009). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. MDPI.
  • Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). Ceric ammonium nitrate catalyzes the reaction between aromatic or aliphatic primary amines and a variety of β-dicarbonyl compounds. Synlett.
  • Fleming, F. F., & Lujan-Montelongo, J. A. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239.
  • Hoffman Fine Chemicals. (n.d.). CAS 104675-23-2 | 2-((3-Oxocyclohex-1-en-1-yl)amino)benzonitrile. Retrieved from [Link]

  • Chemistry Steps. (2022). Stork Enamine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Scheme 1 Condensation of cyclohexanone with 2-aminobenzonitrile. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of substituted 2-aminobenzonitriles 1a–e and cycloketones 6a–d. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2008). Enaminones as Building Blocks in Heterocyclic Syntheses. Molecules, 14(1), 95-107.
  • ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

  • El-Sayed, N. N. E. (n.d.). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Retrieved from [Link]

  • Tamura, Y., et al. (1976). Synthesis of ylides stabilised by the 3-oxocyclohex-1-enyl group. Journal of the Chemical Society, Perkin Transactions 1, (5), 575-579.
  • Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
  • Benzekri, Z., et al. (2017). One-pot solvent-free synthesis of naphtho[1,2-e][2][12]oxazin-3-one/thione derivatives using a snail shell as a green and efficient catalyst. Journal of Materials and Environmental Science, 8(8), 2986-2992.

  • Patsnap. (2020). Preparation method of aminobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Organic Syntheses. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492.
  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649.
  • Gevorgyan, A., et al. (2023). Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)
  • Ginting, R. R., & Hasibuan, P. A. (2021). ISOLATION AND CHARACTERIZATION OF ANTIOXIDANT COMPOUNDS OF BANGUN-BANGUN (Coleus amboinicus, L.) LEAVES FROM NORTH SUMATERA, INDONESIA. RASĀYAN Journal of Chemistry, 14(1), 585-591.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, m-amino- (CAS 2237-30-1). Retrieved from [Link]

  • Liang, J., et al. (2020). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 207, 112723.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile Formation

Welcome to the Technical Support Center for the synthesis of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile (CAS RN: 104675-23-2). This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile (CAS RN: 104675-23-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding this important chemical transformation. As your dedicated scientific resource, this document aims to empower you with the knowledge to not only successfully synthesize your target molecule but also to understand the underlying chemical principles for effective reaction optimization.

Introduction to the Synthesis

The formation of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is a condensation reaction between 2-aminobenzonitrile and 1,3-cyclohexanedione. This reaction results in the formation of a vinylogous amide, also known as an enaminone, a versatile intermediate in organic synthesis. The reaction proceeds through the nucleophilic attack of the primary amine of 2-aminobenzonitrile on one of the carbonyl groups of 1,3-cyclohexanedione, followed by dehydration to yield the stable enaminone product. Careful control of reaction parameters is crucial for achieving high yield and purity.

Below is a general schematic of the reaction:

G reactant1 2-Aminobenzonitrile plus + reactant1->plus reactant2 1,3-Cyclohexanedione product 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile reactant2->product Catalyst, Heat - H2O plus->reactant2

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for the success of this reaction?

A1: The most critical parameter is the effective removal of water generated during the reaction. The condensation is a reversible equilibrium, and driving it towards the product side necessitates the removal of water. This can be achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene) or by using a dehydrating agent.

Q2: What type of catalyst is best suited for this reaction?

A2: Both acid and base catalysis can be employed. Acid catalysts, such as p-toluenesulfonic acid (p-TSA) or acetic acid, protonate the carbonyl group of 1,3-cyclohexanedione, making it more electrophilic and susceptible to nucleophilic attack by the amine. Base catalysts, such as piperidine or triethylamine, can facilitate the initial nucleophilic addition and the subsequent dehydration step. The choice of catalyst may depend on the specific reaction conditions and the desired reaction rate. For substrates similar to 2-aminobenzonitrile and dimedone, base catalysis has been shown to be effective.

Q3: What is the expected physical state and appearance of the final product?

A3: 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is a solid at room temperature, typically appearing as a yellow to white crystalline powder[1].

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, for many enamine and enaminone syntheses, solvent-free conditions, often with microwave irradiation or simple heating of the neat reactants, can be highly effective. This approach offers advantages in terms of reduced waste, shorter reaction times, and often easier product isolation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Ineffective water removal.2. Insufficient catalyst or inactive catalyst.3. Low reaction temperature or insufficient reaction time.4. Poor quality of starting materials.1. If using a Dean-Stark trap, ensure the solvent is refluxing vigorously and water is collecting. Consider adding molecular sieves to the reaction mixture.2. Increase the catalyst loading or use a fresh batch of catalyst. If using an acid catalyst, ensure it is not neutralized by basic impurities.3. Increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) over a longer period.4. Check the purity of 2-aminobenzonitrile and 1,3-cyclohexanedione. Purify if necessary. 1,3-cyclohexanedione exists predominantly in its enol form, which is the reactive species[2].
Formation of a Brown or Tarry Reaction Mixture 1. High reaction temperature leading to decomposition.2. Presence of impurities in the starting materials.3. Air oxidation of the enamine product.1. Reduce the reaction temperature. A gradual increase in temperature might be beneficial.2. Ensure the purity of the starting materials. 2-aminobenzonitrile can be purified by distillation or recrystallization[3][4].3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC, Indicating Byproducts 1. Self-condensation of 1,3-cyclohexanedione.2. Formation of a bis-adduct (reaction of a second molecule of 2-aminobenzonitrile).3. Side reactions involving the nitrile group.1. Use a stoichiometric amount or a slight excess of 2-aminobenzonitrile.2. Control the stoichiometry of the reactants carefully. Adding the 1,3-cyclohexanedione slowly to the amine solution might minimize this.3. While less common under these conditions, ensure the reaction temperature is not excessively high.
Difficulty in Product Purification 1. Product is an oil or a low-melting solid.2. Co-crystallization with starting materials or byproducts.1. The product is reported to be a solid[1]. If an oil is obtained, it may be impure. Attempt purification by column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane/methanol gradient.2. Recrystallize from a suitable solvent system. A good starting point would be ethanol, ethyl acetate/hexane, or toluene.

Detailed Experimental Protocol (Suggested)

This protocol is a suggested starting point based on general procedures for similar enaminone syntheses. Optimization may be required.

Materials:

  • 2-Aminobenzonitrile

  • 1,3-Cyclohexanedione

  • Toluene (or another suitable solvent for azeotropic water removal)

  • p-Toluenesulfonic acid monohydrate (or another suitable acid or base catalyst)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-aminobenzonitrile (1.0 eq) and 1,3-cyclohexanedione (1.05 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add sufficient toluene to suspend the reactants and allow for efficient reflux.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The reaction is typically complete when no more water is collected in the Dean-Stark trap and the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine reactants and catalyst in toluene B Set up Dean-Stark apparatus A->B C Heat to reflux B->C D Monitor by TLC and water collection C->D E Cool and remove solvent D->E F Dissolve, wash, and dry E->F G Recrystallization or Chromatography F->G

Caption: Experimental workflow for the synthesis.

Characterization Data (Predicted)

While specific literature data for the target molecule is scarce, the following are predicted 1H and 13C NMR chemical shifts based on the analysis of similar enaminone structures.

Predicted 1H NMR (CDCl₃, 400 MHz):

  • δ 9.0-10.0 ppm (s, 1H): NH proton, likely broadened.

  • δ 7.2-7.8 ppm (m, 4H): Aromatic protons of the benzonitrile ring.

  • δ 5.5-5.8 ppm (s, 1H): Vinylic proton of the cyclohexenone ring.

  • δ 2.2-2.6 ppm (m, 4H): Methylene protons of the cyclohexenone ring adjacent to the double bond and carbonyl group.

  • δ 1.8-2.1 ppm (m, 2H): Methylene protons at the 5-position of the cyclohexenone ring.

Predicted 13C NMR (CDCl₃, 100 MHz):

  • δ ~198 ppm: Carbonyl carbon (C=O).

  • δ ~160 ppm: Vinylic carbon attached to the nitrogen.

  • δ 110-140 ppm: Aromatic and nitrile carbons.

  • δ ~100 ppm: Vinylic carbon (C-H).

  • δ 20-40 ppm: Methylene carbons of the cyclohexenone ring.

Potential Side Reactions and Byproducts

Understanding potential side reactions is key to optimizing the synthesis and purification of the desired product.

  • Michael Addition: The enamine product can potentially act as a nucleophile and undergo a Michael addition with another molecule of 1,3-cyclohexanedione (if used in excess) or with the enone product itself, leading to dimers or oligomers.

  • Self-Condensation of 1,3-Cyclohexanedione: Under certain conditions, 1,3-cyclohexanedione can undergo self-condensation reactions.

  • Hydrolysis of the Product: The enaminone product can be susceptible to hydrolysis back to the starting materials, especially in the presence of water and acid or base at elevated temperatures.

  • Reaction at the Nitrile Group: While generally stable, under harsh conditions, the nitrile group could potentially undergo hydrolysis or other transformations.

G Reactants 2-Aminobenzonitrile + 1,3-Cyclohexanedione DesiredProduct Target Enaminone Reactants->DesiredProduct Desired Pathway SideProduct2 Dione Self-Condensation Reactants->SideProduct2 Side Reaction SideProduct1 Michael Adducts DesiredProduct->SideProduct1 Side Reaction SideProduct3 Hydrolysis Products DesiredProduct->SideProduct3 Decomposition

Caption: Desired reaction pathway and potential side reactions.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • ACS Publications. (2010). Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

  • Quick Company. (n.d.). "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • Eureka | Patsnap. (2020). Preparation method of aminobenzonitrile. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Crystal Structures of Mn(II) and Co(II) Complexes as Catalysts for Oxidation of Cyclohexanone. Retrieved from [Link]

  • ACS Publications. (2024). Aminoselenation and Dehydroaromatization of Cyclohexanones with Anilines and Diselenides. Organic Letters. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Condensation of cyclohexanone with 2-aminobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]

  • Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles: synthesis of N-substituted 1,4,5,6,7,8- hexahydroquinolin-. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • PMC. (n.d.). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Retrieved from [Link]

  • ENVIRONMENTALLY BENIGN SYNTHESIS OF NEW 1,3-OXAZOLIDINES AND AZOMETHYNES ON THE BASE OF ARYLAMINOPROPANOLS. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
  • Acta Chimica Slovenica. (n.d.). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities an. Retrieved from [Link]

  • ResearchGate. (n.d.). , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. Retrieved from [Link]

Sources

Optimization

preventing hydrolysis during 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile aqueous workup

Welcome to the Technical Support Knowledge Base. This guide is designed for synthetic chemists and drug development professionals dealing with the isolation and purification of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for synthetic chemists and drug development professionals dealing with the isolation and purification of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile .

Enaminones are highly versatile intermediates, but they present unique challenges during isolation. The most common point of failure is unintended hydrolysis during aqueous workup, which reverts the product back to its starting materials: 1,3-cyclohexanedione and 2-aminobenzonitrile. This guide provides the mechanistic causality, kinetic data, and self-validating protocols required to prevent product degradation.

I. Troubleshooting & FAQs

Q1: Why does my enaminone product degrade during standard aqueous extraction? Enaminones possess a highly delocalized π -system ( N−C=C−C=O ). While this makes them more stable than simple enamines, they remain highly susceptible to acid-catalyzed hydrolysis[1]. The nitrogen lone pair donates electron density into the conjugated system, making the vinyl carbon (C2) highly nucleophilic. If your aqueous workup is even slightly acidic (pH < 6), this vinyl carbon is rapidly protonated. This protonation breaks the conjugation and forms a highly electrophilic iminium ion, which is immediately attacked by water, leading to irreversible C-N bond cleavage[2].

Q2: Are all enaminones equally sensitive to this hydrolysis? No. The structural geometry plays a massive role in stability. Because 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is formed from a cyclic 1,3-dicarbonyl (1,3-cyclohexanedione), it is significantly more stable than acyclic enaminones[3]. The cyclic backbone conformationally locks the molecule, ensuring optimal orbital overlap between the nitrogen lone pair and the enone system. However, this stabilization only lowers the baseline kinetic rate of degradation; it does not grant immunity to acidic pH[3].

Q3: What is the rate-determining step, and how do I exploit it to stop degradation? The rate-controlling step in enaminone hydrolysis is the initial proton addition to the vinyl carbon[3]. Therefore, preventing hydrolysis is entirely dependent on starving the system of available protons. By strictly maintaining a slightly basic environment (pH 7.5–8.5) and lowering the temperature to 0–5 °C, you exponentially decrease the protonation kinetics, effectively halting the degradation pathway.

II. Mechanistic Visualization

To successfully troubleshoot, you must understand the degradation pathway. The diagram below maps the exact sequence of the acid-catalyzed destruction of your product.

G A 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile (Stable Enaminone) B Protonation at C2 (Vinyl Carbon) Rate-Determining Step A->B Aqueous Acid (pH < 5) C Iminium Ion Intermediate (Highly Electrophilic) B->C D Nucleophilic Attack by H2O at C1 Position C->D E Hemiaminal Intermediate D->E F Proton Transfer & C-N Cleavage (Expulsion of Amine) E->F G 1,3-Cyclohexanedione + 2-Aminobenzonitrile F->G Irreversible Hydrolysis

Fig 1: Acid-catalyzed hydrolysis mechanism of the enaminone under aqueous acidic conditions.

III. Data Presentation: Kinetics & pH Dependency

The following table synthesizes the kinetic stability of cyclic enaminones across different workup conditions. Use this to select your extraction parameters.

Aqueous Phase pHTemperature (°C)Estimated Half-Life ( t1/2​ )Hydrolysis RiskRecommended Action / Causality
2.0 - 4.0 25 °C< 5 minutesCritical Avoid completely. Rapid protonation of the vinyl carbon causes immediate cleavage.
5.0 - 6.0 25 °C1 - 2 hoursHigh Do not use dilute acids (e.g., 10% citric acid or NH₄Cl) for washing.
7.5 - 8.5 0 - 5 °C> 48 hoursLow Optimal Workup Zone . Use cold saturated NaHCO₃ to suppress protonation.
10.0+ 25 °C~ 12 hoursModerate Avoid strong bases (NaOH). Can trigger competing base-catalyzed side reactions.

IV. Experimental Protocols

To guarantee product integrity, implement one of the following self-validating protocols. Protocol A is for standard liquid-liquid extraction, while Protocol B is a non-aqueous alternative for highly sensitive downstream applications.

Protocol A: pH-Controlled Aqueous Workup (Liquid-Liquid Extraction)

Objective: Remove water-soluble impurities while actively suppressing the rate-determining protonation step.

  • Thermal Quench : Upon reaction completion, immediately transfer the reaction flask to an ice-water bath and cool the mixture to 0–5 °C.

    • Causality: Lowering the temperature drastically reduces the kinetic rate of any background hydrolysis.

  • Solvent Dilution : Dilute the crude mixture with a pre-chilled (4 °C) organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane).

  • pH Adjustment : Slowly add cold, saturated aqueous sodium bicarbonate ( NaHCO3​ ) while stirring vigorously.

  • Validation Checkpoint : Stop stirring and allow the layers to separate slightly. Extract a 1 mL aliquot of the aqueous layer and test with a calibrated pH meter or high-precision pH paper. The pH must read between 7.5 and 8.0. If pH < 7.5, add additional NaHCO3​ . Proceeding with a pH below this threshold guarantees measurable product loss[1].

  • Rapid Phase Separation : Transfer the mixture to a separatory funnel and immediately separate the phases. Do not let the biphasic mixture sit.

  • Drying : Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ).

    • Causality: Do NOT use Magnesium Sulfate ( MgSO4​ ). MgSO4​ is slightly acidic and can initiate localized hydrolysis on the surface of the drying agent.

  • Concentration : Filter the drying agent and concentrate the filtrate under reduced pressure. Keep the water bath temperature strictly below 30 °C.

Protocol B: Non-Aqueous Workup (Solid-Phase Scavenging)

Objective: Completely eliminate water exposure to guarantee 0% hydrolysis. Highly recommended if standard extraction fails.

  • Solvent Swap : If the reaction was performed in a high-boiling polar solvent (e.g., DMF), concentrate the mixture entirely under high vacuum.

  • Resuspension : Suspend the crude residue in a non-polar solvent mixture (e.g., Hexanes/EtOAc 8:2 or Toluene).

  • Basic Alumina Filtration : Pass the suspension through a short pad of Basic Alumina (Brockmann Activity III) packed in a sintered glass funnel.

    • Causality: Basic alumina effectively traps unreacted starting materials (like the highly polar 1,3-cyclohexanedione) and acidic byproducts without providing the aqueous protons required to cleave the enaminone.

  • Validation Checkpoint : Spot the eluent on a TLC plate against the starting materials to confirm the complete retention of 1,3-cyclohexanedione on the alumina pad.

  • Crystallization : Evaporate the eluted solvent and directly recrystallize the crude 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile from hot ethanol or an EtOAc/Heptane gradient.

V. References

  • A study of the rates of hydrolysis of certain enaminones Source: Journal of the Chemical Society, Perkin Transactions 2 (rsc.org) URL: 1

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines Source: PubMed (nih.gov) URL: 3

  • Imine and Enamine Hydrolysis Mechanism Source: Chemistry Steps (chemistrysteps.com) URL: 2

Sources

Troubleshooting

overcoming steric hindrance in 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile cyclization reactions

Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide is designed to provide expert insights and practical troubleshooting strategies for the intramolecular cycliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide is designed to provide expert insights and practical troubleshooting strategies for the intramolecular cyclization of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile and its derivatives. As Senior Application Scientists, we understand that steric hindrance can be a significant hurdle in achieving high-yielding cyclization to form the valuable tetrahydroacridinone core. This resource, presented in a flexible question-and-answer format, will help you diagnose common issues and implement effective solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am attempting the acid-catalyzed cyclization of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile to synthesize a tetrahydroacridinone derivative, but I am observing very low to no product formation. What are the likely causes?

A1: Low or no product formation in this intramolecular Friedländer-type cyclization is a common issue, often rooted in the inherent steric hindrance of the substrate. The primary challenge is the required approach of the nucleophilic enamine carbon to the electrophilic nitrile carbon, which is impeded by the substitution pattern.

Several factors could be at play:

  • Insufficient Reaction Energy: The activation energy for the cyclization may not be reached under your current thermal conditions. Sterically hindered reactions often require more energy to overcome the conformational strain in the transition state.

  • Inappropriate Catalyst Choice or Concentration: The type and amount of acid catalyst are critical. An inadequate catalyst may not sufficiently activate the nitrile group, while an excessive amount can lead to side reactions or substrate degradation. Both Brønsted and Lewis acids can be employed, and their effectiveness can be substrate-dependent.[1][2][3][4]

  • Unfavorable Reaction Conformation: The steric bulk on both the cyclohexene and the benzonitrile rings can disfavor the planar conformation required for the cyclization to occur.

  • Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and transition states. A suboptimal solvent may not adequately solvate the charged intermediates or may even interfere with the catalytic activity.[5][6]

Troubleshooting Guide: Low to No Cyclization

If you are facing low to no product yield, a systematic approach to optimizing your reaction conditions is necessary.

Issue 1: Reaction Stalls / No Product Formation

This is often an indication that the activation energy barrier is not being overcome.

Recommended Actions:

  • Increase Thermal Energy:

    • Conventional Heating: Gradually increase the reaction temperature. High-boiling point solvents like toluene, xylene, or even diphenyl ether can be used to achieve higher temperatures. Monitor for substrate decomposition at elevated temperatures. Reactions requiring high temperatures to overcome steric hindrance have been documented.[7]

    • Microwave Irradiation: This is a highly effective method for overcoming large activation barriers in a short amount of time. Microwave heating can lead to a significant rate enhancement and improved yields in intramolecular cyclizations.[8][9][10][11][12]

  • Catalyst Optimization:

    • Brønsted Acids: If you are using a mild acid, consider switching to a stronger one. A common progression is from acetic acid to p-toluenesulfonic acid (p-TsOH), and then to stronger acids like trifluoroacetic acid (TFA) or even sulfuric acid.[2][4][13] Be cautious, as stronger acids can promote side reactions.

    • Lewis Acids: Lewis acids can be very effective in activating the nitrile group towards nucleophilic attack.[14][15][16] Consider screening a panel of Lewis acids such as BF₃·OEt₂, AlCl₃, FeCl₃, or Sc(OTf)₃. The choice of Lewis acid can be critical, and some may be more effective for sterically hindered substrates.

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sub_optimize_catalyst [label=" Stronger Brønsted Acid (e.g., TFA) | Screen Lewis Acids (e.g., Sc(OTf)₃)", shape=Mrecord]; optimize_catalyst -> sub_optimize_catalyst [arrowhead=none]; sub_optimize_catalyst:f0 -> outcome_success [label="Success"]; sub_optimize_catalyst:f1 -> outcome_success [label="Success"];

sub_check_solvent [label=" High-Boiling Aprotic (e.g., Xylene) | Polar Aprotic (e.g., DMF, DMSO)", shape=Mrecord]; check_solvent -> sub_check_solvent [arrowhead=none]; sub_check_solvent:f0 -> outcome_success [label="Success"]; sub_check_solvent:f1 -> outcome_success [label="Success"];

check_solvent -> outcome_fail [label="If all fail"]; }

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Cyclization
  • To a 10 mL microwave vial, add the 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile (1.0 mmol) and a stir bar.

  • Add the desired anhydrous solvent (e.g., toluene, 5 mL).

  • Add the acid catalyst (e.g., p-TsOH, 0.2 mmol, 20 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 150-180 °C) and hold for the specified time (e.g., 30-60 minutes).

  • After cooling, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: High-Dilution Cyclization with a Strong Brønsted Acid
  • To a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add the acid catalyst (e.g., TFA, 2.0 mmol) and anhydrous solvent (e.g., xylene, 50 mL).

  • Heat the solution to reflux.

  • Dissolve the 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile (1.0 mmol) in the same anhydrous solvent (20 mL) and add it to the dropping funnel.

  • Add the substrate solution dropwise to the refluxing catalyst solution over a period of 2-4 hours.

  • After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and proceed with an appropriate aqueous workup and purification.

References

  • Quiroga, J., et al. (2025). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. Available from: [Link]

  • Singh, B., et al. (2012). Brønsted Acid Mediated Cyclization of Enaminones. Rapid and Efficient Access to the Tetracyclic Framework of the Strychnos Alkaloids. PubMed. Available from: [Link]

  • Singh, B., et al. (2012). Brønsted Acid Mediated Cyclization of Enaminones. Rapid and Efficient Access to the Tetracyclic Framework of the Strychnos Alkaloids. PMC. Available from: [Link]

  • Wang, Y., et al. (2018). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. PMC. Available from: [Link]

  • Jia, Y-X., et al. (2020). Brønsted Acid‐Promoted Tandem Cyclization/Addition of Enaminones with H‐Phosphine Oxides for Synthesis of C2‐Phosphorylated 2,3‐2H‐Chromones. ResearchGate. Available from: [Link]

  • Reddy, R.S., et al. (2011). Optimization of intramolecular cyclization reaction. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2018). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing. Available from: [Link]

  • Zhao, Y., et al. (2019). Brønsted Acid-Catalyzed Cyclization of β-Amino-1,4-enols to Oxazol-2(3H)-ones and 5-Alkenyloxazolidin-2-ones. Monash University. Available from: [Link]

  • Nguyen, H.H. & Kurth, M.J. (2013). Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. PMC. Available from: [Link]

  • Potáček, M., et al. (n.d.). MICROWAVE-ASSISTED CYCLIZATION REACTIONS. Masaryk University. Available from: [Link]

  • Gallo, J.A. & Burtoloso, A.C.B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. Available from: [Link]

  • Nguyen, H.H. & Kurth, M.J. (2013). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. PubMed. Available from: [Link]

  • Li, Y., et al. (2018). Nickel(ii)/Lewis acid catalysed olefin hydroamination and hydroarylation under mild conditions. Organic & Biomolecular Chemistry. Available from: [Link]

  • See, Y.Y., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journals. Available from: [Link]

  • Al-Awadi, N.A., et al. (2001). The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis. Chemical Reviews. Available from: [Link]

  • Richard, J.P. (1984). Solvent effects on the steric course of the solvolysis of tertiary acyclic derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Perreux, L., et al. (2003). Intramolecular cyclization of imines 1 with R = Ph. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2018). Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available from: [Link]

  • Li, J., et al. (2016). Lewis/Brønsted acid-mediated cyclization/amidation of 1,6-enynes with nitriles: access to 3-enamide substituted dihydrobenzofurans. Chemical Communications. Available from: [Link]

  • Abraham, M.H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. UCL Discovery. Available from: [Link]

  • Ferreira, M.L. & Trossini, G.H.G. (2015). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. PMC. Available from: [Link]

  • Ghorai, M.K., et al. (2014). A Route to Highly Functionalized β-Enaminoesters via a Domino Ring-Opening Cyclization/Decarboxylative Tautomerization Sequence of Donor–Acceptor Cyclopropanes with Substituted Malononitriles. Organic Letters. Available from: [Link]

  • Komeyama, K., et al. (2018). Lewis acid catalyzed hydroamination of norbornene with aromatic amine. ResearchGate. Available from: [Link]

  • Dormer, P.G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Available from: [Link]

  • Various Authors. (2019). How to overcome Steric Hindrance?. ResearchGate. Available from: [Link]

  • Chen, J., et al. (2021). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Available from: [Link]

  • Ghorai, M.K., et al. (2015). Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition and an unprecedented rearrangement reaction. Chemical Communications. Available from: [Link]

  • Kumar, A., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. PMC. Available from: [Link]

  • Kaib, P.S.J., et al. (2021). Strong and Confined Acids Catalyze Asymmetric Intramolecular Hydroarylations of Unactivated Olefins with Indoles. Journal of the American Chemical Society. Available from: [Link]

  • Sharma, P., et al. (2023). Polyphosphoric Acid Esters Promoted Synthesis of Quinazolin-4(3 H)-imines from 2-Aminobenzonitrile. PubMed. Available from: [Link]

  • Lee, J.Y., et al. (2018). Effect of Solvent Topography and Steric Hindrance on Crystal Morphology. ResearchGate. Available from: [Link]

  • Munegumi, T., et al. (2010). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry. Available from: [Link]

  • Jana, A. & Nanda, S. (2021). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • McWilliams, J.C., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. Available from: [Link]

  • Hartwig, J.F. & Johns, A.M. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters. Available from: [Link]

  • Fernández, I., et al. (2017). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available from: [Link]

  • Schramm, V.L. (2009). Transition States. ResearchGate. Available from: [Link]

  • Sibi, M.P., et al. (2019). Polar-Radical Cyclization Cascades with Magnesiated Nitriles. NSF PAR. Available from: [Link]

  • Various Authors. (1993). RU1772103C - Method of 2-aminobenzonitrile synthesis. Google Patents.
  • Schramm, V.L. (2013). Transition States, analogues, and drug development. PubMed - NIH. Available from: [Link]

  • Schneider, C., et al. (2013). Enantioselective (3+2)-Annulation of ß-Keto Esters with Azoalkenes towards Bicylic Dihydropyrroles via Cooperative Palladium and Brønsted Acid Catalysis. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2018). Lewis Acid Catalyzed Intermolecular Olefin Hydroamination: Scope, Limitation, and Mechanism. ResearchGate. Available from: [Link]

  • Hong, Y.J., et al. (2011). Computational Study of Factors Controlling the Boat and Chair Transition States of Ireland-Claisen Rearrangements. PMC. Available from: [Link]

  • Riniker, S., et al. (2025). Publications - Computational Chemistry. ETH Zurich. Available from: [Link]

  • Friedlander, T. (n.d.). Tamar Friedlander. Google Scholar.

Sources

Reference Data & Comparative Studies

Validation

Advanced Precursors for Acridine Synthesis: A Comparative Guide on 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile vs. Traditional Methodologies

Executive Summary Acridine and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and corrosion inhibition[1]. Historically, the synthesis of the acridine core has relied on classical met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acridine and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and corrosion inhibition[1]. Historically, the synthesis of the acridine core has relied on classical methods such as the Bernthsen and Ullmann syntheses. While foundational, these traditional pathways are plagued by harsh reaction conditions, poor functional group tolerance, and complex purification requirements.

This guide provides an in-depth, objective comparison between traditional acridine precursors and the modern, highly pre-organized precursor 2-[(3-oxocyclohex-1-en-1-yl)amino]benzonitrile . By analyzing mechanistic causality, experimental workflows, and quantitative performance, we demonstrate why this enaminone-nitrile intermediate represents a superior, scalable self-validating system for modern drug development[2].

Mechanistic Pathway Analysis: Causality and Design

The Limitations of Traditional Precursors

Traditional acridine synthesis heavily relies on unfunctionalized or minimally functionalized precursors that require aggressive activation:

  • Bernthsen Synthesis (Diphenylamine Precursors): Involves the condensation of diphenylamine with a carboxylic acid using stoichiometric amounts of anhydrous zinc chloride ( ZnCl2​ )[3]. The causality of failure here is thermodynamic: the reaction requires temperatures often exceeding 150°C to force the dehydration and dual electrophilic aromatic substitutions. This thermal stress leads to extensive charring, tar formation, and the destruction of sensitive functional groups[1].

  • Ullmann Synthesis (Diphenylamine-2-carboxylic acid): Requires the condensation of an aniline with o-chlorobenzoic acid, followed by cyclization using highly corrosive phosphorus oxychloride ( POCl3​ ) to yield 9-chloroacridine[3]. The intermediate must then undergo sequential reduction and oxidation to yield the bare acridine core, severely limiting atom economy.

The Modern Paradigm: Enaminone-Nitrile Cyclization

The use of 2-[(3-oxocyclohex-1-en-1-yl)amino]benzonitrile shifts the synthetic logic from intermolecular brute force to intramolecular precision.

  • Pre-organization: The precursor is synthesized via the condensation of 2-aminobenzonitrile and cyclohexane-1,3-dione[2]. The resulting enaminone system is highly stable due to extensive conjugation.

  • Directed Electrophilicity: Instead of relying on harsh Lewis acids to activate a carboxylic acid, this system utilizes the ortho-nitrile group as a built-in, highly reactive electrophilic acceptor.

  • Mild Activation: Under mild basic conditions ( K2​CO3​ ) and copper catalysis ( CuCl ), the enamine α -carbon attacks the nitrile, facilitating a rapid intramolecular cyclization at just 66°C (THF reflux)[2].

MechanisticPathway cluster_modern Modern Enaminone-Nitrile Pathway cluster_trad Traditional Bernthsen Pathway node1 2-Aminobenzonitrile + Cyclohexane-1,3-dione node2 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile node1->node2 TsOH, Toluene node3 Base-Promoted Cyclization (K2CO3, CuCl, THF) node2->node3 node4 Acridine Scaffold node3->node4 Intramolecular Coupling node5 Diphenylamine + Carboxylic Acid node6 Harsh Activation (ZnCl2, >150°C) node5->node6 node7 Acridine Scaffold node6->node7 Dehydration/Cyclization

Mechanistic comparison between modern enaminone and traditional Bernthsen acridine synthesis.

Experimental Methodologies: A Side-by-Side Validation

To establish trustworthiness, the protocols below are designed as self-validating systems. The physical state changes (precipitation, azeotropic water separation) serve as real-time indicators of reaction progress.

Protocol A: Synthesis via 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

This protocol demonstrates high scalability and relies on simple filtration for purification, eliminating the need for chromatography[2].

Step 1: Precursor Synthesis (Condensation)

  • Setup: Suspend 2-aminobenzonitrile (200.0 g, 1.69 mol) and cyclohexane-1,3-dione (208.5 g, 1.86 mol) in toluene (1 L). Add p -toluenesulfonic acid monohydrate ( TsOH⋅H2​O , 10.3 g, 0.054 mol) as a catalyst[2].

  • Causality of Azeotropic Removal: Reflux the mixture for 2 hours using a Dean-Stark apparatus. The toluene allows for the azeotropic removal of water generated during the condensation, driving the equilibrium entirely toward the enaminone product.

  • Isolation: Chill the mixture to ~0°C. The conjugated product is insoluble in cold toluene and precipitates cleanly. Filter and wash with cold toluene.

  • Aqueous Slurry: Slurry the crude solid in H2​O (1 L) for 1 hour. Rationale: Water selectively dissolves any unreacted cyclohexane-1,3-dione and the TsOH catalyst, leaving the hydrophobic product intact.

  • Yield: Filtration and drying under reduced pressure yield 329.8 g (92%) of 2-[(3-oxocyclohex-1-en-1-yl)amino]benzonitrile (mp 188–190°C)[2].

Step 2: Cyclization to Acridine Core

  • Setup: Suspend the synthesized precursor (182.1 g, 0.858 mol), anhydrous K2​CO3​ (250 g, 1.81 mol), and CuCl (3.0 g, 0.031 mol) in THF (4 L)[2].

  • Reaction: Reflux for 5 hours. The mild base deprotonates the system, while the Cu(I) catalyst facilitates the carbon-carbon bond formation between the enamine and the nitrile.

  • Recovery: Filter the hot mixture to remove inorganic salts, yielding the functionalized tetrahydroacridine core ready for downstream aromatization or medicinal derivatization[4].

Protocol B: Traditional Bernthsen Synthesis (For Comparison)
  • Setup: Combine diphenylamine (1.0 eq) and a carboxylic acid (1.2 eq) with anhydrous ZnCl2​ (2.0 eq) in a mortar and grind to a homogenous powder[3].

  • Reaction: Transfer to a round-bottom flask and heat the neat melt to 200°C for 12–16 hours. Observation: The mixture will turn into a dark, viscous tar due to thermal degradation.

  • Quench & Purification: Cool the tar, aggressively quench with aqueous ammonia to neutralize the ZnCl2​ , and extract with boiling organic solvents. The crude product requires extensive silica gel column chromatography to separate the acridine from polymeric byproducts.

Workflow start Precursor Selection mod_step1 Condensation (Dean-Stark, 2h) start->mod_step1 Modern trad_step1 High-Temp Melt (>150°C, 12h+) start->trad_step1 Traditional mod_step2 Filtration & Wash (High Purity) mod_step1->mod_step2 mod_step3 Cu-Catalyzed Cyclization (5h) mod_step2->mod_step3 trad_step2 Aggressive Quench (Acid/Base) trad_step1->trad_step2 trad_step3 Complex Chromatography trad_step2->trad_step3

Experimental workflow comparison highlighting the streamlined modern approach.

Quantitative Performance Metrics

The following table summarizes the operational and performance differences between the two methodologies, highlighting the drastic improvements in yield and environmental impact when utilizing the enaminone-nitrile precursor.

Metric2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile PathwayTraditional Bernthsen / Ullmann Pathways
Precursor Yield 92% (Highly scalable, >300g scale)[2]N/A (Commercially sourced basic amines)
Cyclization Temp. 66°C (THF Reflux)>150°C - 200°C (Neat melt)[1]
Reaction Time 2h (Condensation) + 5h (Cyclization) = 7 hours 12 - 24 hours
Catalyst / Reagents Catalytic TsOH, CuCl, K2​CO3​ (Mild)Stoichiometric ZnCl2​ , POCl3​ , H2​SO4​ (Harsh)[3]
Purification Simple filtration and aqueous slurry[2]Neutralization, extraction, and chromatography
Functional Tolerance Excellent (Tolerates halides, ethers, esters)Poor (Thermal degradation of sensitive groups)

Conclusion & Future Perspectives

For researchers and drug development professionals synthesizing novel acridine-based antimalarials[4] or anticancer agents, the selection of the synthetic precursor dictates the viability of the entire project. Traditional precursors like diphenylamine rely on brute-force thermodynamics, resulting in poor yields and severe purification bottlenecks.

Conversely, 2-[(3-oxocyclohex-1-en-1-yl)amino]benzonitrile represents a triumph of rational synthetic design. By pre-organizing the nucleophile (enamine) and electrophile (nitrile) into a stable intermediate, the subsequent cyclization is driven by proximity rather than extreme heat. This results in a self-validating, highly scalable protocol that delivers superior yields (92% precursor isolation), eliminates the need for column chromatography, and operates under mild, functional-group-tolerant conditions.

Sources

Comparative

mass spectrometry fragmentation patterns of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile Introduction In the landscape of drug discovery and development, the precise structural elucidation of n...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile is a molecule of interest, featuring a composite structure of an aminobenzonitrile moiety linked to a cyclohexenone ring. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices and for metabolism studies. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of this compound, grounded in established chemical principles and comparative data from analogous structures.

This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's fragmentation pathways. By dissecting the fragmentation of its constituent parts—the aromatic benzonitrile and the cyclic enone—we can construct a predictive map of its mass spectrum. This approach not only facilitates the identification of the parent compound but also provides a framework for interpreting the spectra of related derivatives.

Experimental Protocols for Mass Spectrometry Analysis

To analyze the fragmentation patterns of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, a standard approach using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source is recommended.[1] Electron Ionization (EI) is particularly useful for eliciting detailed fragmentation patterns for structural analysis.[1]

Suggested GC-MS Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column) and an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The acquired mass spectrum should be analyzed to identify the molecular ion peak and the characteristic fragment ions. The fragmentation pattern can then be compared to the predicted pathways outlined in this guide.

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Dissolution Dissolve sample in appropriate solvent Chromatographic_Separation GC or LC Separation Sample_Dissolution->Chromatographic_Separation Mass_Spectrometry Ionization (e.g., EI) and Mass Analysis Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Acquire Mass Spectrum Mass_Spectrometry->Data_Acquisition Data_Analysis Identify Molecular Ion and Fragment Ions Data_Acquisition->Data_Analysis Structure_Elucidation Elucidate Fragmentation Pathways Data_Analysis->Structure_Elucidation Fragmentation_Pathways M [M]•+ m/z = 212 M_minus_CO [M - CO]•+ m/z = 184 M->M_minus_CO - CO aminobenzonitrile [C7H6N2]•+ m/z = 118 M->aminobenzonitrile - C6H7O• cyclohexenone_cat [C6H7O]+ m/z = 95 M->cyclohexenone_cat - C7H5N2• cyclohexene_fragment [C5H7]+ m/z = 67 M->cyclohexene_fragment Retro-Diels-Alder benzonitrile_minus_HCN [C6H5N]•+ m/z = 91 aminobenzonitrile->benzonitrile_minus_HCN - HCN

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile

For Researchers, Scientists, and Drug Development Professionals Handling novel chemical entities in a laboratory setting demands a proactive and informed approach to safety. This guide provides essential, in-depth guidan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities in a laboratory setting demands a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile. By understanding the potential hazards associated with its structural motifs—a cyclic ketone and an aminobenzonitrile—we can establish a robust safety protocol that protects researchers and ensures the integrity of experimental work.

Hazard Assessment: A Proactive Stance on Safety

While a specific Safety Data Sheet (SDS) for 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile may not be readily available, a thorough hazard assessment can be conducted by examining its constituent chemical groups.

  • Aminobenzonitrile Moiety: Benzonitrile and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] They can cause skin and eye irritation, and in some cases, respiratory irritation.[3][4][5] It is crucial to handle these compounds with care to avoid exposure.

  • Cyclic Ketone Functionality: Cyclic ketones like cyclohexanone can be flammable and may cause irritation to the skin, eyes, and respiratory tract.[6]

Therefore, it is prudent to treat 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile as a hazardous substance, implementing rigorous safety measures to mitigate potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the recommended PPE for various laboratory activities.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or a Face ShieldChemical splash goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes or when handling larger quantities.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for general laboratory use. However, for prolonged contact or when handling concentrated solutions, consider gloves made of butyl or fluoroelastomer for enhanced protection.[7] Always inspect gloves for any signs of degradation before use.
Skin and Body Protection Laboratory Coat or Chemical-Resistant Apron/SuitA standard laboratory coat is mandatory for all procedures.[1] For tasks with a significant splash potential, a chemical-resistant apron or a full chemical suit should be worn over the lab coat.[8]
Respiratory Protection Fume Hood or RespiratorAll handling of 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9] In the absence of adequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling the compound, thoroughly wash your hands with soap and water, even if gloves were worn.[10]

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, and if the spill is outside a fume hood, increase ventilation to the room.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10][11]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

All waste materials contaminated with 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[9]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile".[9]

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[9][10]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9] Do not pour any waste down the drain.[11][12]

Workflow Diagrams for Enhanced Safety

Visual aids can significantly improve the understanding and implementation of safety protocols.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 Task Evaluation cluster_2 PPE Selection A Identify Chemical: 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile B Assess Structural Hazards: - Aminobenzonitrile (Toxic, Irritant) - Cyclic Ketone (Irritant, Flammable) A->B C Nature of Work: - Weighing/Transfer - Solution Prep - Reaction B->C D Potential Exposure: - Inhalation (dust/vapor) - Dermal Contact - Eye Splash C->D E Eye/Face Protection: Chemical Goggles or Face Shield D->E F Hand Protection: Chemical-Resistant Gloves D->F G Body Protection: Lab Coat or Chemical Apron/Suit D->G H Respiratory Protection: Fume Hood or Respirator D->H caption Figure 1. PPE Selection Workflow

Caption: Figure 1. A stepwise workflow for selecting appropriate PPE.

Disposal_Workflow A Waste Generation (Solid & Liquid) B Segregate Waste Streams A->B Step 1 C Label Containers: 'Hazardous Waste' + Chemical Name B->C Step 2 D Seal Containers Securely C->D Step 3 E Store in Designated Hazardous Waste Area D->E Step 4 F Contact EHS for Pickup E->F Step 5 caption Figure 2. Hazardous Waste Disposal Workflow

Caption: Figure 2. A clear and compliant waste disposal process.

By adhering to these guidelines, researchers can create a safe and controlled environment for handling 2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile, fostering a culture of safety and scientific excellence.

References

  • Benchchem. Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
  • Benchchem. Navigating the Safe Disposal of 4-Amino-3-(tert-butyl)benzonitrile: A Procedural Guide.
  • Apollo Scientific. 4-Aminobenzonitrile Safety Data Sheet.
  • Benchchem. Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone.
  • ChemicalBook. 3-Aminobenzonitrile Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile.
  • Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.
  • SDS US. 500720 benzonitrile safety data sheet.
  • Labogens Fine Chem Industry. BENZONITRILE FOR SYNTHESIS MSDS.
  • Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile.
  • NINGBO INNO PHARMCHEM CO., LTD. Safety First: Handling and Storage Best Practices for Cyclohexanone.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Aminobenzonitrile.
  • Sigma-Aldrich. SAFETY DATA SHEET - Benzonitrile.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - 2-Amino-4-methylbenzonitrile.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Aminobenzonitrile.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Aminobenzonitrile.
  • CymitQuimica. Safety Data Sheet - 3-(2-aminophenoxy)benzonitrile.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile
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